Comprehensive Technical Guide: Synthesis, Reactivity, and Applications of 1-(Furan-2-yl)-2-phenylethan-1-amine
Executive Summary In modern drug discovery and complex organic synthesis, biogenic furans serve as versatile, renewable starting materials. 1-(Furan-2-yl)-2-phenylethan-1-amine (CAS: 933724-68-6) is a highly valued bifun...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and complex organic synthesis, biogenic furans serve as versatile, renewable starting materials. 1-(Furan-2-yl)-2-phenylethan-1-amine (CAS: 933724-68-6) is a highly valued bifunctional building block. Featuring both a lipophilic phenyl ring and a reactive furan moiety flanking a chiral amine center, this compound is strategically utilized in scaffold hopping—specifically for accessing 3D piperidinone architectures via oxidative ring expansion.
As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. Herein, we will deconstruct the physicochemical profile of this molecule, detail a self-validating synthetic protocol leveraging polarity reversal (umpolung), and explore its downstream pharmacological utility.
Physicochemical & Structural Profiling
Understanding the physical parameters of 1-(furan-2-yl)-2-phenylethan-1-amine is critical for predicting its behavior in both synthetic workflows (e.g., partition coefficients during extraction) and biological systems (e.g., membrane permeability). The compound's primary amine provides a handle for salt formation, while the furan ring acts as a masked 1,4-dicarbonyl system[1].
Table 1: Quantitative Physicochemical Properties
Property
Value / Description
Chemical Name
1-(furan-2-yl)-2-phenylethan-1-amine
CAS Registry Number
933724-68-6
Molecular Formula
C₁₂H₁₃NO
Molecular Weight
187.24 g/mol
SMILES String
NC(C1=CC=CO1)CC2=CC=CC=C2
Structural Class
Aromatic heterocycle / Primary amine
H-Bond Donors / Acceptors
1 (Amine -NH₂) / 2 (Amine -N, Furan -O)
Storage Conditions
Sealed in dry conditions, 2–8 °C (Moisture sensitive)
Strategic Synthesis: The Umpolung-Alkylation Protocol
The direct synthesis of highly substituted furfurylamines from biogenic furfural presents a classic polarity mismatch. Furfural's carbonyl carbon is inherently electrophilic. To couple it with an electrophilic benzyl group (to form the 2-phenylethan framework), we must invert the reactivity of the furfural carbon, making it nucleophilic. This is achieved through an elegant [2].
Figure 1: Imine-to-azaallyl anion umpolung workflow for the synthesis of furfurylamines.
Step-by-Step Methodology & Self-Validating Systems
Step 1: Imine Condensation
Action : React furfural with diphenylmethanamine in the presence of anhydrous MgSO₄ in dichloromethane (DCM) at room temperature.
Causality : Diphenylmethanamine is selected because its steric bulk prevents unwanted nucleophilic side reactions and stabilizes the highly reactive azaallyl anion generated in the next step.
Validation Checkpoint : Monitor the reaction via TLC (Hexane/EtOAc 8:2). The complete disappearance of the UV-active furfural spot confirms quantitative imine formation.
Step 2: Azaallyl Anion Generation (Umpolung)
Action : Isolate the imine, dissolve in anhydrous THF, and cool to -78 °C under inert argon. Dropwise add 1.1 equivalents of Potassium tert-butoxide (KOtBu).
Causality : The strong base abstracts the relatively acidic proton alpha to the furan ring. The resulting negative charge is delocalized across the nitrogen and the furan
π
-system, successfully reversing the polarity of the original carbonyl carbon.
Validation Checkpoint (Critical) : The formation of the conjugated azaallyl anion triggers a stark bathochromic shift (the solution turns deep red/purple).
Self-Validation Protocol: Before proceeding, extract a 0.1 mL micro-aliquot and quench with D₂O. Analyze the crude mixture via Mass Spectrometry (MS). A +1 Da mass shift confirms quantitative deprotonation and active anion presence.
Step 3: Electrophilic Alkylation
Action : Add 1.2 equivalents of benzyl bromide dropwise to the cold solution. Allow the mixture to slowly warm to room temperature over 2 hours.
Causality : The newly nucleophilic carbon attacks the electrophilic benzylic carbon of benzyl bromide, forging the critical C-C bond that constructs the 2-phenylethan framework.
Step 4: Hydrolytic Deprotection
Action : Quench the reaction with 1M aqueous citric acid and stir vigorously.
Causality : Mild acid hydrolysis cleaves the diphenylmethyl imine bond, releasing benzophenone as a byproduct and yielding the target primary amine in its protonated state.
Validation Checkpoint : Extract the aqueous layer, basify to pH 10 with NaOH, and back-extract with EtOAc. GC-MS analysis of the organic layer must yield a parent ion of m/z 187.24, confirming the isolation of racemic 1-(furan-2-yl)-2-phenylethan-1-amine.
Downstream Derivatization: The Aza-Achmatowicz Rearrangement
In drug development, flat aromatic rings (like furan) often suffer from poor pharmacokinetic properties. 1-(Furan-2-yl)-2-phenylethan-1-amine is highly prized because it can undergo the Aza-Achmatowicz rearrangement —a powerful scaffold-hopping technique that converts the planar furan into a three-dimensional piperidinone ring[3].
By protecting the primary amine (e.g., via Boc-anhydride), the furan ring can be subjected to oxidative conditions. Recent advancements utilize biocatalytic approaches, employing to achieve this oxidation under mild, green conditions[3].
Figure 2: The Aza-Achmatowicz rearrangement pathway converting furans to piperidinones.
Mechanistic Rationale
The oxidation of the furan yields a reactive 2,5-dihydrofuran (hemiaminal) intermediate. Upon exposure to mild acid, the ring opens into a dicarbonyl species, which is immediately trapped by the pendant protected amine via intramolecular cyclization. This yields a highly functionalized piperidinone, a privileged scaffold found in numerous FDA-approved therapeutics.
Biocatalytic Resolution of Enantiomers
Because the umpolung synthesis yields a racemic mixture, isolating the pure (R) or (S) enantiomer is often required for pharmacological screening. Rather than relying on inefficient chiral chromatography, modern protocols employ enzymatic kinetic resolution . By treating the racemic 1-(furan-2-yl)-2-phenylethan-1-amine with
ω
-transaminase or specific lipase biocatalysts, one enantiomer is selectively acetylated or deaminated, allowing for facile separation of optically pure building blocks with >99% enantiomeric excess (ee)[2].
References
Title : Lipase-Induced Oxidative Furan Rearrangements (Application in Aza-Achmatowicz Reactions)
Source : Synlett (Thieme Connect)
URL :[Link]
Unlocking the Therapeutic Potential of Furan-Based Phenethylamine Analogs: A Technical Guide for Drug Development
Executive Summary As the psychiatric landscape shifts toward novel neuroplastogens and empathogens, furan-based phenethylamine analogs have emerged as a highly tunable class of therapeutic candidates. By strategically re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the psychiatric landscape shifts toward novel neuroplastogens and empathogens, furan-based phenethylamine analogs have emerged as a highly tunable class of therapeutic candidates. By strategically replacing the methylenedioxy ring of traditional entactogens (such as MDMA) with a benzofuran or dihydrobenzofuran system, medicinal chemists have generated compounds with distinct pharmacokinetic stability and potent monoaminergic activity 1. This whitepaper provides an in-depth mechanistic analysis of these analogs—specifically 5-APB, 6-APB, 5-MAPB, and 2C-B-FLY—and outlines the rigorous experimental workflows required to evaluate their potential for treating post-traumatic stress disorder (PTSD) and treatment-resistant depression 2.
The therapeutic efficacy of furan-based phenethylamines is driven by two primary mechanisms: monoamine transporter reversal and direct serotonin (5-HT) receptor agonism.
Benzofurans (5-APB, 6-APB, 5-MAPB): These compounds function as potent substrate-type releasers at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Unlike pure reuptake inhibitors (e.g., SSRIs), benzofurans induce non-exocytotic release by reversing the normal flux of the transporter 3. For instance, 5-MAPB acts as a highly efficacious serotonin–norepinephrine–dopamine releasing agent with nanomolar potency 4.
FLY Compounds (e.g., 2C-B-FLY): In the "FLY" series, the methoxy groups of the traditional 2C phenethylamine backbone are integrated into a rigid 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran core 5. This conformational restriction locks the oxygen lone pairs into an optimal geometry, dramatically enhancing binding affinity and partial agonism at the 5-HT2A receptor, which mediates its psychedelic-assisted therapeutic effects 6.
The following table summarizes the binding and functional kinetics of key furan-based analogs, highlighting their superior potency compared to classical entactogens.
Compound
DAT EC₅₀ (nM)
NET EC₅₀ (nM)
SERT EC₅₀ (nM)
5-HT2B Affinity (Kᵢ)
Primary Therapeutic Target
5-APB
31
High Potency
19
High Affinity
Empathogen / PTSD
6-APB
10
High Potency
36
3.7 nM
Empathogen / PTSD
5-MAPB
41
24
64
High Affinity
Empathogen / PTSD
2C-B-FLY
Negligible
Negligible
Negligible
High Affinity
Psychedelic Therapy
(Data synthesized from in vitro synaptosome and radioligand binding assays 413)
Fig 1: Dual mechanism of furan-based phenethylamines via transporter reversal and 5-HT agonism.
Mechanistic Causality & Experimental Design
As a Senior Application Scientist, I must stress that evaluating furan-based analogs requires highly specific assay conditions. Standard high-throughput screening often fails to capture the nuance of transporter reversal versus simple reuptake inhibition. The following self-validating protocols are engineered to guarantee scientific integrity.
Protocol 1: In Vitro Monoamine Transporter Efflux Assay
Objective: Quantify the exact EC₅₀ of transporter-mediated monoamine release.
Causality of Experimental Choice: We utilize freshly isolated rat brain synaptosomes rather than transfected HEK293 cells. Synaptosomes preserve the native lipid microenvironment, endogenous ion gradients, and auxiliary regulatory proteins essential for accurate modeling of transporter reversal—a process critically dependent on intracellular sodium and membrane potential 3.
Step-by-Step Methodology:
Synaptosome Preparation: Homogenize fresh rat striatum (for DAT) or frontal cortex (for SERT/NET) in ice-cold 0.32 M sucrose buffer. Isolate the synaptosomal fraction via differential centrifugation (10,000 x g for 20 mins).
Radioligand Preloading: Incubate synaptosomes with [³H]5-HT, [³H]DA, or [³H]MPP⁺ for 30 minutes at 37°C to saturate intracellular vesicular and cytosolic pools.
Compound Incubation & Self-Validation: Introduce the furan-based analog at varying concentrations (1 nM to 10 µM). Critical Self-Validating Step: Run a parallel control utilizing a pure reuptake inhibitor (e.g., fluoxetine for SERT). If the test compound is a true releaser (like 5-APB), it will actively deplete the [³H] pool; fluoxetine will not, thereby validating the reversal mechanism.
Filtration & Quantification: Terminate the reaction rapidly using ice-cold buffer and vacuum filtration through GF/B glass-fiber filters. Quantify remaining intracellular radioactivity via liquid scintillation counting.
Objective: Assess the risk of cardiac valvulopathy.
Causality of Experimental Choice: Chronic activation of the 5-HT2B receptor is causally linked to cardiac valvular fibroplasia. Because compounds like 6-APB exhibit extreme affinity for 5-HT2B (Kᵢ = 3.7 nM) 1, early-stage screening is mandatory to prevent late-stage clinical attrition. We utilize a calcium mobilization assay because 5-HT2B is a Gq-coupled receptor; its activation directly triggers IP3-mediated intracellular calcium release, providing a rapid, functional readout of agonism.
Step-by-Step Methodology:
Cell Culture: Seed CHO cells stably expressing human 5-HT2B receptors into 384-well plates at a density of 15,000 cells/well.
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and 2.5 mM probenecid (to inhibit dye efflux) for 1 hour at 37°C.
Kinetic Readout: Inject the test compound using a Fluorometric Imaging Plate Reader (FLIPR). Continuously monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes to capture the transient intracellular calcium peak. Calculate the E_max relative to a full agonist reference (e.g., serotonin).
Fig 2: Preclinical screening workflow for furan-based phenethylamine therapeutic development.
Conclusion
Furan-based phenethylamines offer a highly tunable scaffold for developing novel entactogens and psychedelics. By rigorously mapping their transporter reversal kinetics and receptor activation profiles through validated, physiologically relevant assays, drug development professionals can isolate therapeutic efficacy (e.g., empathy enhancement, neuroplasticity) from adverse liabilities (e.g., cardiotoxicity).
References
Source: wikipedia.
Source: wikipedia.
Source: caymanchem.
Source: wikipedia.
Title: The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA)
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(furan-2-yl)-2-phenylethan-1-amine (CAS: 933724-68-6) represents a highly versatile, stereochemically rich small-molecule scaffold[1]. Structurally classified as an
α
-heteroaryl substituted phenethylamine, it merges the classic central nervous system (CNS) pharmacophore of trace amines with the unique electronic and steric properties of a furan ring. While traditionally utilized as a high-value building block in the synthesis of complex alkaloids and active pharmaceutical ingredients (APIs) [2], emerging biocatalytic methodologies and structure-activity relationship (SAR) models have illuminated its intrinsic biological potential.
This whitepaper provides an in-depth technical analysis of the compound's predicted neuropharmacological pathways, physicochemical profile, and the advanced biocatalytic protocols required for its enantioselective synthesis and downstream application in drug discovery.
Structural Profiling and Physicochemical Properties
The core architecture of 1-(furan-2-yl)-2-phenylethan-1-amine consists of a phenethylamine backbone where the
α
-carbon is substituted with a furan-2-yl moiety. This substitution is critical: it restricts the conformational flexibility of the ethylamine side chain while introducing a hydrogen bond acceptor (the furan oxygen) at a sterically demanding position.
From a drug design perspective, the furan ring acts as a bioisostere for phenyl or methyl groups found in classic amphetamines, subtly altering the lipophilicity and metabolic stability of the molecule. The calculated LogP of ~2.52 places it in the optimal range for blood-brain barrier (BBB) penetration, a prerequisite for CNS-active therapeutics [1].
Quantitative Data Summary
The following table summarizes the key physicochemical and computational properties of the scaffold, which dictate its pharmacokinetic (PK) behavior and assay performance.
Property
Value
Pharmacological Implication
CAS Number
933724-68-6
Unique registry identifier [1].
Molecular Formula
C₁₂H₁₃NO
Standard aliphatic/aromatic amine balance.
Molecular Weight
187.24 g/mol
Highly favorable for fragment-based drug discovery (FBDD).
TPSA
39.16 Ų
Excellent for BBB permeation (ideal < 90 Ų for CNS drugs).
LogP (Lipophilicity)
2.52
Optimal balance of aqueous solubility and membrane permeability.
H-Bond Donors
1
Primary amine allows for critical receptor anchoring (e.g., Aspartate residues).
Because 1-(furan-2-yl)-2-phenylethan-1-amine is a direct structural analog of endogenous trace amines (like
β
-phenylethylamine) and synthetic amphetamines, its primary biological activity is localized within monoaminergic signaling networks. The
α
-substitution is a well-documented structural motif that prevents rapid degradation by monoamine oxidases (MAOs), allowing the compound to act as either a competitive inhibitor or a neuromodulator.
Monoamine Oxidase (MAO) Inhibition
Endogenous phenethylamines are rapidly deaminated by MAO-B. The introduction of the bulky furan-2-yl group at the
α
-position creates steric hindrance within the MAO catalytic pocket, preventing the amine from reaching the FAD (flavin adenine dinucleotide) cofactor. Consequently, compounds of this class frequently exhibit reversible MAO inhibition, leading to the accumulation of synaptic dopamine and serotonin.
Beyond enzyme inhibition,
α
-substituted phenethylamines are known agonists of TAAR1, an intracellular G-protein coupled receptor (GPCR). Activation of TAAR1 stimulates G
α
s proteins, leading to the activation of adenylyl cyclase and a subsequent rise in intracellular cAMP. This pathway modulates the function of monoamine transporters (DAT, SERT, NET), effectively acting as a rheostat for neurotransmitter signaling.
Fig 1: Dual neuromodulatory pathway of α-substituted phenethylamines via TAAR1 agonism and MAO inhibition.
Advanced Synthetic Methodologies
The biological efficacy of chiral amines is highly dependent on their stereochemistry. Traditional chemical synthesis of 1-(furan-2-yl)-2-phenylethan-1-amine via reductive amination often requires heavy metal catalysts and yields racemic mixtures. To ensure high enantiomeric excess (ee), modern drug development relies on biocatalysis, specifically utilizing engineered
ω
-transaminases (
ω
-TAs) [3].
Biocatalytic Reductive Amination Protocol
The following protocol details a self-validating, step-by-step methodology for the enantioselective synthesis of the target amine from its corresponding ketone (1-(furan-2-yl)-2-phenylethan-1-one). This method leverages thermodynamic equilibrium shifting to maximize yield [4].
Step 1: Preparation of the Reaction Matrix
Causality: The precursor ketone has low aqueous solubility. A co-solvent is required to ensure substrate availability to the enzyme without denaturing the biocatalyst.
Action: Dissolve 50 mM of 1-(furan-2-yl)-2-phenylethan-1-one in a minimal volume of DMSO (final concentration 10% v/v in the total reaction volume).
Step 2: Buffer and Cofactor Initialization
Causality: Transaminases strictly require Pyridoxal-5'-phosphate (PLP) to shuttle the amino group.
Action: Prepare a 100 mM sodium phosphate buffer at pH 7.5. Add 1 mM PLP to the buffer. Allow the mixture to equilibrate at 40 °C.
Step 3: Amine Donor Introduction
Causality: The transamination reaction is reversible. Using isopropylamine (IPA) is standard, but replacing it with (R)-methylbenzylamine (R-MBA) produces acetophenone as a byproduct, which is thermodynamically favored, driving the reaction forward [4].
Action: Add 250 mM of the selected amine donor (e.g., R-MBA) to the buffered solution.
Step 4: Biocatalyst Addition and Incubation
Action: Introduce 2–5 mg/mL of engineered
ω
-transaminase (e.g., ATA-71).
Action: Incubate the biphasic mixture at 40 °C for 16–24 hours under orbital shaking (150 rpm).
Critical Control: If using R-MBA, the continuous removal of the acetophenone byproduct via a biphasic organic overlay (e.g., 25% v/v toluene) is necessary to prevent enzyme deactivation [4].
Step 5: Isolation and Purification
Action: Quench the reaction by adjusting the aqueous phase to pH > 10 using 1M NaOH, ensuring the product amine is fully deprotonated (free base form).
Action: Extract the aqueous phase three times with methyl tert-butyl ether (MTBE). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure 1-(furan-2-yl)-2-phenylethan-1-amine.
Downstream Applications: The Pictet-Spengler Reaction
Beyond direct receptor interaction, 1-(furan-2-yl)-2-phenylethan-1-amine is a critical intermediate for synthesizing complex tetrahydroisoquinoline (THIQ) and
β
-carboline alkaloids.
When subjected to a Pictet-Spengler reaction, the amine condenses with an aldehyde to form an iminium ion, followed by an electrophilic aromatic substitution cyclization. In modern biocatalysis, this reaction is mediated by Pictet-Spenglerases (e.g., norcoclaurine synthase), which provide exquisite stereochemical control over the newly formed chiral center[5]. The furan ring in this scaffold acts as an electron-rich
π
-system, facilitating rapid cyclization and generating novel, rigidified polycyclic frameworks that are highly prized in oncology and neuropharmacology screening libraries.
Conclusion
1-(furan-2-yl)-2-phenylethan-1-amine is far more than a simple chemical building block; it is a finely tuned pharmacophore capable of intersecting critical monoaminergic pathways. By combining the structural tenets of trace amines with the unique physicochemical properties of a furan ring, it offers a robust platform for CNS drug discovery. Furthermore, the integration of green biocatalytic synthesis using
ω
-transaminases and Pictet-Spenglerases ensures that researchers can access these complex, enantiopure scaffolds efficiently and sustainably.
References
MDPI. (2025). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Retrieved from[Link]
ACS Publications. (2021). Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. Retrieved from[Link]
MDPI. (2020). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from[Link]
Exploratory
The Advent of Furan-Modified Phenethylamines: A Chronicle of Discovery and Molecular Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Classical Phenethylamine Framework The phenethylamine scaffold represents a cornerstone of psychoactive...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Classical Phenethylamine Framework
The phenethylamine scaffold represents a cornerstone of psychoactive substance research, a molecular backbone that has given rise to a vast array of compounds with profound effects on the central nervous system. From the endogenous neurotransmitters dopamine and norepinephrine to the classic psychedelic mescaline, the therapeutic and psychoactive potential of this chemical class is undeniable.[1] However, the quest for novel ligands with enhanced potency, selectivity, and unique pharmacological profiles has driven medicinal chemists to explore structural modifications that go beyond simple substitutions on the phenyl ring. This guide delves into a fascinating and relatively recent chapter in this ongoing exploration: the history, discovery, and pharmacology of furan-modified phenethylamine derivatives.
The incorporation of a furan or dihydrofuran ring system, replacing the archetypal methoxy groups of many psychedelic phenethylamines, represents a significant leap in rational drug design within this class. This modification introduces a degree of conformational rigidity, locking the oxygen atoms into a fixed orientation and thereby reducing the entropic penalty of receptor binding. This seemingly subtle structural alteration has profound implications for the interaction of these molecules with their biological targets, most notably the serotonin 5-HT₂A receptor, the principal mediator of psychedelic effects.[2][3] This guide will provide a comprehensive technical overview of these compounds, from their initial synthesis to our current understanding of their complex pharmacology, offering valuable insights for researchers and professionals in the field of drug discovery and development.
A Tale of Two Innovators: The Genesis of Furan-Modified Phenethylamines
The story of furan-modified phenethylamines is intrinsically linked to the pioneering work of two visionary chemists: Alexander "Sasha" Shulgin and David E. Nichols. While Shulgin's extensive work, famously documented in his book PiHKAL (Phenethylamines I Have Known and Loved), laid the groundwork for understanding the structure-activity relationships of a vast array of phenethylamines, it was the academic research of David E. Nichols and his team at Purdue University that systematically explored the concept of conformational restriction through the incorporation of furan rings.[4]
In the 1980s and 1990s, Nichols' laboratory embarked on a research program to probe the active conformation of psychedelic phenethylamines at the 5-HT₂A receptor.[5] The prevailing hypothesis was that the methoxy groups of compounds like the "2C" series adopted a specific orientation upon binding to the receptor. To test this, they synthesized a series of "FLY" and "DragonFLY" compounds, where the methoxy groups were incorporated into dihydrofuran or furan rings, respectively.[6] This elegant approach provided a series of rigid analogs that offered a clearer picture of the optimal geometry for receptor interaction.
One of the most notable early discoveries from this research was 2C-B-FLY, the dihydrodifuran analog of the well-known psychedelic 2C-B. First described in the scientific literature in 1996 by Aaron P. Monte, a student in Nichols' lab, 2C-B-FLY demonstrated significantly higher potency than its non-rigid counterpart, validating the concept of conformational restriction as a strategy for enhancing receptor affinity.[6] This seminal work opened the door to the synthesis and pharmacological evaluation of a wide range of furan-modified phenethylamines, each offering a unique window into the intricate dance between ligand and receptor.
Chemical Synthesis: Forging the Furan-Phenethylamine Core
The synthesis of furan-modified phenethylamines presents unique challenges and opportunities for the medicinal chemist. The construction of the benzofuran or benzodifuran core is a critical step, often determining the overall efficiency and versatility of the synthetic route.
General Synthetic Strategies
For the construction of the phenethylamine side chain, a common and effective method is the Henry reaction, which involves the condensation of a benzaldehyde derivative with nitromethane or nitroethane, followed by reduction of the resulting nitroalkene. This versatile reaction allows for the introduction of the ethylamine or aminopropane side chain, a key pharmacophoric element for activity at monoamine receptors.
Experimental Protocol: Synthesis of 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethanamine (2C-B-FLY)
The following is a plausible, multi-step synthesis of 2C-B-FLY, based on established synthetic methodologies for related compounds. This protocol is intended for informational purposes and should only be attempted by qualified chemists in a properly equipped laboratory.
Step 1: Synthesis of 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran
A solution of 1,4-benzoquinone (1 eq) in a suitable solvent such as dioxane is treated with 2,3-dihydrofuran (2.2 eq) and a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran.
Step 2: Formylation of 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran
To a solution of 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran (1 eq) in an anhydrous solvent such as dichloromethane at 0 °C is added a Vilsmeier-Haack reagent, prepared from phosphorus oxychloride and dimethylformamide. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The product, 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-carbaldehyde, is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude aldehyde is then purified by flash chromatography.
Step 3: Henry Reaction
A solution of 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-carbaldehyde (1 eq) and nitromethane (1.5 eq) in glacial acetic acid is treated with ammonium acetate (1.5 eq). The mixture is heated at reflux for 2 hours. After cooling to room temperature, the reaction mixture is poured into water, and the resulting precipitate, (E)-4-(2-nitrovinyl)-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran, is collected by filtration, washed with water, and dried.
Step 4: Reduction of the Nitroalkene
To a stirred suspension of lithium aluminum hydride (LAH) (3 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere is added a solution of (E)-4-(2-nitrovinyl)-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran (1 eq) in THF dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to give the crude amine, 2-(2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethanamine.
Step 5: Bromination
To a solution of 2-(2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethanamine (1 eq) in glacial acetic acid is added a solution of bromine (1 eq) in glacial acetic acid dropwise at room temperature. The reaction mixture is stirred for 1 hour. The solvent is then removed under reduced pressure, and the residue is dissolved in water and basified with aqueous ammonia. The product, 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethanamine (2C-B-FLY), is extracted with dichloromethane, and the combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product can be further purified by conversion to its hydrochloride salt and recrystallization.
Caption: General synthetic route to 2C-B-FLY.
Pharmacology: Unraveling the Molecular Interactions
The defining pharmacological feature of furan-modified phenethylamines is their potent interaction with serotonin receptors, particularly the 5-HT₂ subfamily. The conformational rigidity imparted by the furan ring system significantly enhances their affinity for these receptors compared to their more flexible, non-furan-modified counterparts.
Receptor Binding and Functional Activity
These compounds are potent partial agonists at the 5-HT₂A receptor, the primary target for classic psychedelics. Their high affinity, often in the low nanomolar range, translates to high potency in functional assays. The table below summarizes the receptor binding affinities (Ki) and functional potencies (EC50) for several key furan-modified phenethylamines and their corresponding non-modified analogs.
Note: Data is compiled from various sources and experimental conditions may differ. Ki values represent binding affinity, while EC50 values represent the concentration for half-maximal effect in functional assays (e.g., monoamine release or receptor activation).
In addition to their high affinity for the 5-HT₂A receptor, many furan-modified phenethylamines also interact with other serotonin receptor subtypes, including 5-HT₂B and 5-HT₂C, as well as monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). For instance, 5-APB and 6-APB are potent monoamine releasers, a property they share with MDMA and MDA.[8] This broader pharmacological profile contributes to their complex and often entactogenic effects.
Signaling Pathways: A Dichotomy of Downstream Effects
Activation of the 5-HT₂A receptor by furan-modified phenethylamines initiates a cascade of intracellular signaling events. The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[10] This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This canonical Gq/11 pathway is believed to be central to the psychedelic effects of these compounds.[11]
Caption: The canonical 5-HT₂A Gq signaling pathway.
However, recent research has revealed a more nuanced picture of 5-HT₂A receptor signaling. In addition to G protein-dependent pathways, GPCRs can also signal through β-arrestin proteins.[12] Upon agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, but also initiate a distinct wave of G protein-independent signaling.[12][13] The β-arrestin pathway can activate various downstream effectors, including mitogen-activated protein kinases (MAPKs) like ERK1/2.[12]
Caption: The β-arrestin signaling pathway.
The concept of "biased agonism" suggests that different ligands can stabilize distinct receptor conformations, leading to preferential activation of either the G protein or β-arrestin pathway.[14] It is hypothesized that the psychedelic effects of 5-HT₂A agonists are primarily mediated by the Gq/11 pathway, while β-arrestin signaling may contribute to other effects, or potentially tolerance.[11] The precise signaling bias of furan-modified phenethylamines is an active area of research and holds the key to developing novel therapeutics with tailored pharmacological profiles.
Structure-Activity Relationships (SAR): The Role of the Furan Moiety
The systematic study of furan-modified phenethylamines has provided invaluable insights into the structure-activity relationships at the 5-HT₂A receptor.
Conformational Rigidity: As previously mentioned, the primary role of the furan or dihydrofuran ring is to confer conformational rigidity, which generally leads to a significant increase in receptor affinity and potency. This is because the energetic cost of adopting the optimal binding conformation is reduced.
Oxygen Lone Pair Orientation: The fixed orientation of the oxygen atoms in the furan ring system is crucial for their interaction with specific amino acid residues in the 5-HT₂A receptor binding pocket. It is believed that these oxygen atoms form hydrogen bonds with serine residues, anchoring the ligand in the active site.
Substitution on the Furan Ring: The substitution pattern on the furan ring itself can also influence pharmacological activity. For example, aromatization of the dihydrofuran rings to furan rings has been shown to further increase affinity and potency in some cases.
Phenethylamine Backbone Modifications: Modifications to the phenethylamine backbone, such as α-methylation to create an amphetamine analog, also impact activity. These changes can alter the metabolic stability of the compound and its affinity for monoamine transporters.
Future Directions and Conclusion
The discovery and exploration of furan-modified phenethylamine derivatives represent a significant advancement in our understanding of the molecular pharmacology of psychedelics and related compounds. The principle of conformational restriction has proven to be a powerful tool for enhancing receptor affinity and potency, and for probing the intricate details of ligand-receptor interactions.
Future research in this area is likely to focus on several key areas:
Development of Biased Agonists: A deeper understanding of the signaling pathways activated by these compounds will enable the rational design of biased agonists that selectively engage either the Gq/11 or β-arrestin pathway. This could lead to the development of novel therapeutics with reduced side effects.
Exploration of Novel Heterocyclic Scaffolds: The success of the furan modification has inspired the exploration of other heterocyclic ring systems to create conformationally restricted phenethylamine analogs.
Clinical Investigation: While many of these compounds have been explored in preclinical settings, their therapeutic potential in humans remains largely unknown. Carefully controlled clinical studies are needed to evaluate their safety and efficacy for a range of psychiatric and neurological disorders.
References
Therapeutic Potential of Targeting ß-Arrestin. (2019). Frontiers in Pharmacology. [Link]
Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. (2026). ResearchGate. [Link]
Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway. (2022). MDPI. [Link]
The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. (2020). Psychopharmacology. [Link]
The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. (n.d.). RTI International. [Link]
Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-(2-aminopropyl)benzofuran (6-APB) in hepatocyte cellular models. (2020). Archives of Toxicology. [Link]
Agonist-directed signaling of the serotonin 2A receptor depends on β-arrestin-2 interactions in vivo. (2008). Proceedings of the National Academy of Sciences. [Link]
Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents. (2017). European Journal of Medicinal Chemistry. [Link]
Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. (2022). Journal of Medicinal Chemistry. [Link]
Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. (n.d.). Nature Communications. [Link]
GPCR signaling via β-arrestin-dependent mechanisms. (n.d.). The Journal of Clinical Investigation. [Link]
Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation. (2023). Frontiers in Pharmacology. [Link]
Predicting G protein-coupled receptor downstream signaling by tissue expression. (2016). Bioinformatics. [Link]
The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat. (2013). Lancashire Online Knowledge. [Link]
NPS Discovery — New Drug Monograph 2025 2C-B-FLY. (n.d.). CFSRE. [Link]
G Protein-Coupled Receptors: A Century of Research and Discovery. (2024). Circulation Research. [Link]
Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. (2018). Frontiers in Pharmacology. [Link]
Beta-Arrestins and Receptor Signaling in the Vascular Endothelium. (2020). International Journal of Molecular Sciences. [Link]
An In-depth Technical Guide to the Solubility Profile of 1-(furan-2-yl)-2-phenylethan-1-amine in Organic Solvents
Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubility profile of 1-(furan-2-yl)-2-phenylethan-1-amine, a heterocyclic amine with significant p...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 1-(furan-2-yl)-2-phenylethan-1-amine, a heterocyclic amine with significant potential as a scaffold in medicinal chemistry and materials science.[1] A deep understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application.[2] This document synthesizes theoretical principles of solubility with predictive analysis and outlines a robust experimental methodology for solubility determination. The guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.
Introduction to 1-(furan-2-yl)-2-phenylethan-1-amine
1-(Furan-2-yl)-2-phenylethan-1-amine (C₁₂H₁₃NO, Molar Mass: 187.24 g/mol ) is an organic compound featuring a furan ring, a phenyl group, and a primary amine.[3] Its structural motifs are common in pharmacologically active molecules, making this compound and its derivatives promising candidates for drug discovery programs.[1] The efficacy of such programs, from initial synthesis and purification to final formulation and bioavailability, is critically dependent on the compound's solubility characteristics.[2][4] This guide aims to provide a foundational understanding of its solubility in a range of common organic solvents, thereby enabling more efficient process development and application.
1.1 Physicochemical Properties
The structure of 1-(furan-2-yl)-2-phenylethan-1-amine incorporates both polar and non-polar features:
Polar Moieties: The primary amine (-NH₂) group is a key site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The oxygen atom in the furan ring also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.[3]
Non-Polar Moieties: The phenyl (C₆H₅) and furan (C₄H₃O) rings, along with the ethyl backbone, constitute a significant hydrophobic portion of the molecule.
This amphiphilic nature suggests a complex solubility profile, with solubility being highly dependent on the specific characteristics of the solvent.[5]
The Science of Solubility: A Theoretical Framework
The dissolution of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play.[6][7] For a solution to form, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[6][7]
The primary intermolecular forces influencing solubility are:
Van der Waals Forces (Dispersion Forces): Present in all molecules, these are weak, temporary attractions arising from fluctuations in electron distribution.[8][9][10]
Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.[8][10]
Hydrogen Bonding: A particularly strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like N, O, or F).[8][9][10]
A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters (HSP) .[11][12][13] This model deconstructs the total cohesive energy of a substance into three components:
δd: Energy from dispersion forces.
δp: Energy from polar interactions.
δh: Energy from hydrogen bonding.
Substances with similar HSP values are likely to be miscible.[13][14]
Experimental Determination of Solubility: The Shake-Flask Method
The isothermal shake-flask method is a widely recognized and reliable technique for determining the saturation solubility of a compound in a specific solvent.[15][16] It involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.[16][17]
Standard Operating Protocol
Preparation: Add an excess amount of 1-(furan-2-yl)-2-phenylethan-1-amine to a series of vials, each containing a known volume of the selected organic solvent. An excess is confirmed visually by the presence of undissolved solid.
Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[15][17]
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. For fine suspensions, centrifugation may be required.[15]
Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution). It is critical to avoid disturbing the solid material.
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]
Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Predicted Solubility Profile
Based on the molecular structure and the principles of intermolecular forces, a qualitative and quantitative solubility profile for 1-(furan-2-yl)-2-phenylethan-1-amine can be predicted. The presence of the amine group allows for strong hydrogen bonding with protic solvents, while the aromatic rings favor interactions with polarizable and aromatic solvents.
Interaction Analysis
Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong hydrogen bonding is expected between the solvent's hydroxyl group and the amine group of the solute, leading to high solubility .
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipoles but do not donate hydrogen bonds. They can accept hydrogen bonds from the solute's amine group. Moderate to good solubility is expected, driven by dipole-dipole interactions and hydrogen bond acceptance.
Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane is a weakly polar solvent. It will primarily interact through dipole-dipole and dispersion forces. Moderate solubility is predicted.
Aromatic Solvents (e.g., Toluene): Toluene is non-polar but highly polarizable. It can engage in π-π stacking interactions with the phenyl and furan rings of the solute. Some solubility is expected due to these interactions and dispersion forces.
Non-Polar Aliphatic Solvents (e.g., Hexane): These solvents only interact through weak van der Waals forces. The polar nature of the amine and furan's oxygen will significantly limit solubility. Low to negligible solubility is predicted.
Predicted Solubility Data Summary
The following table summarizes the predicted solubility of 1-(furan-2-yl)-2-phenylethan-1-amine in a selection of common organic solvents at ambient temperature.
Solvent
Solvent Type
Key Interactions
Predicted Solubility
Methanol
Polar Protic
Hydrogen Bonding, Dipole-Dipole
Very High (> 100 mg/mL)
Ethanol
Polar Protic
Hydrogen Bonding, Dipole-Dipole
High (> 50 mg/mL)
Acetone
Polar Aprotic
Dipole-Dipole, H-Bond Acceptor
Good (10-50 mg/mL)
Ethyl Acetate
Polar Aprotic
Dipole-Dipole, H-Bond Acceptor
Moderate (5-20 mg/mL)
Dichloromethane
Weakly Polar
Dipole-Dipole, Dispersion
Moderate (5-20 mg/mL)
Toluene
Aromatic
π-π Stacking, Dispersion
Low (1-5 mg/mL)
n-Hexane
Non-Polar
Dispersion
Very Low (< 1 mg/mL)
Visualizing Solute-Solvent Interactions
The nature of the intermolecular forces dictates the extent of solubility. The diagrams below illustrate the primary interactions between 1-(furan-2-yl)-2-phenylethan-1-amine and representative polar protic and non-polar solvents.
The solubility profile of 1-(furan-2-yl)-2-phenylethan-1-amine is dictated by its amphiphilic chemical structure. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, moderately soluble in polar aprotic and weakly polar solvents such as acetone and dichloromethane, and poorly soluble in non-polar solvents like hexane. This predictive guide, grounded in the fundamental principles of intermolecular forces, provides a strong starting point for solvent selection in synthesis, purification, and formulation. For critical applications, it is imperative that these predictions are confirmed and quantified using a robust experimental method such as the shake-flask technique outlined herein.
References
Chemistry LibreTexts. (2023, July 12). Intermolecular Forces and the Solution Process. Retrieved from [Link]
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
JoVE. (2020, September 24). Intermolecular Forces in Solutions. Retrieved from [Link]
Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link]
Michigan State University. (n.d.). Chapter 11: Intermolecular Forces. Retrieved from [Link]
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
PubChem. (n.d.). 1-(Furan-2-yl)-2-phenylethan-1-amine. Retrieved from [Link]
Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
ResearchGate. (2026, February 12). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Retrieved from [Link]
Wikipedia. (n.d.). Intermolecular force. Retrieved from [Link]
An In-Depth Technical Guide to Binding Affinity Studies of Furan-2-yl-phenylethan-1-amine Ligands
Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the characterization of furan-2-yl-phenylethan-1-amine ligands. While a notable...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the characterization of furan-2-yl-phenylethan-1-amine ligands. While a notable research gap exists for the specific binding affinities of the parent compound, this document synthesizes established methodologies and structure-activity relationship (SAR) data from analogous phenethylamine derivatives to offer a robust investigative roadmap. We will delve into the foundational principles of ligand-receptor interactions, with a primary focus on G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors. Detailed, field-proven protocols for radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are presented, alongside an exploration of the underlying causality for experimental choices. This guide is designed to be a self-validating system, empowering researchers to generate high-quality, reproducible binding affinity data.
Introduction: The Therapeutic Potential of the Furan-2-yl-phenylethan-1-amine Scaffold
The furan-2-yl-phenylethan-1-amine scaffold represents a compelling starting point for the design of novel therapeutics targeting the central nervous system (CNS). The furan ring, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, known to modulate pharmacokinetic and pharmacodynamic properties.[1][2] Its amalgamation with the phenethylamine backbone, a well-established pharmacophore for interacting with aminergic GPCRs, presents a rich chemical space for exploration.[3][4][5]
Furan-containing compounds exhibit a wide array of biological activities, and their ability to engage in various chemical interactions is often credited for their therapeutic potential.[6] The phenethylamine moiety is a core structural feature of many neurotransmitters and psychoactive substances, with derivatives showing varying affinities for serotonin (5-HT) and dopamine (D) receptors.[3][4][5][7] Understanding the binding affinity of novel furan-2-yl-phenylethan-1-amine ligands is a critical first step in elucidating their pharmacological profile and therapeutic utility.
This guide will focus on the practical aspects of determining the binding affinity of these ligands, with a particular emphasis on the 5-HT2A and D2 dopamine receptors, which are significant targets in the treatment of various psychiatric and neurological disorders.[4][5][8]
Foundational Principles: Ligand-Receptor Interactions and Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand and its molecular target, typically a receptor. It is a cornerstone of drug discovery, as high affinity is often a prerequisite for potent biological activity. The equilibrium dissociation constant (Kd) is the most common metric for quantifying binding affinity, representing the concentration of ligand at which half of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
In competitive binding assays, the affinity is often expressed as the inhibition constant (Ki), which is the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors. The IC50 value, the concentration of a competitor that inhibits 50% of the specific binding of a radioligand, is experimentally determined and can be converted to a Ki value using the Cheng-Prusoff equation.[9]
Cheng-Prusoff Equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
[L] is the concentration of the radioligand
Kd is the dissociation constant of the radioligand
Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for a receptor due to their high sensitivity and robustness.[7][9] These assays involve the use of a radiolabeled ligand (a ligand tagged with a radioactive isotope, such as tritium [3H] or iodine-125 [125I]) that binds to the receptor of interest.[7] The binding of an unlabeled test compound, such as a furan-2-yl-phenylethan-1-amine derivative, is measured by its ability to compete with and displace the radioligand from the receptor.[9]
General Experimental Design
A typical competitive radioligand binding assay involves incubating a constant concentration of radioligand with a preparation of receptors (e.g., cell membranes expressing the target receptor) in the presence of increasing concentrations of the unlabeled test compound.[9] After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified. The data are then analyzed to determine the IC50 of the test compound.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for 5-HT2A and D2 Receptors
This protocol provides a generalized framework. Specific conditions may need to be optimized for individual ligands and receptor preparations.
Materials:
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A or D2 dopamine receptor.
Radioligands:
For 5-HT2A: [3H]Ketanserin (Kd ~0.6-2.0 nM)[10][11]
For D2: [3H]Spiperone (Kd can be in the low nM range, but a modified protocol may be needed for high-affinity ligands)[12][13]
Test Compound: Furan-2-yl-phenylethan-1-amine derivative of interest, dissolved in an appropriate solvent (e.g., DMSO).
Assay Buffer: 50 mM Tris-HCl, pH 7.4. Some assays may include other components like MgCl2 or EDTA.[14]
Non-specific Binding (NSB) Determinator: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM Ketanserin for 5-HT2A, 25 µM (+)-butaclamol for D2).[11][15]
Filtration Apparatus: 96-well filter plates with GF/B or GF/C glass fiber filters.[10]
Scintillation Cocktail
Microplate Scintillation Counter
Procedure:
Preparation of Reagents:
Prepare serial dilutions of the test compound in the assay buffer. The final concentration range should typically span several orders of magnitude around the expected Ki.
Prepare solutions of the radioligand and the NSB determinator in the assay buffer. The radioligand concentration is typically kept at or below its Kd value.[11]
Assay Setup (in a 96-well plate):
Total Binding Wells: Add receptor membranes, radioligand, and assay buffer.
Non-specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a saturating concentration of the NSB determinator.
Test Compound Wells: Add receptor membranes, radioligand, and the desired concentration of the test compound.
Incubation:
Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 30-90 minutes).[14][16][17] The plate may be gently agitated during incubation.
Separation of Bound and Free Ligand (Filtration Method):
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[14]
Allow the filters to dry.
Quantification:
Add scintillation cocktail to each well of the filter plate.
Count the radioactivity in each well using a microplate scintillation counter.
Data Analysis:
Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation.
Alternative: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format that does not require a filtration step.[9] In this method, the receptor preparation is immobilized onto SPA beads that contain a scintillant. Only radioligand that is bound to the receptor is in close enough proximity to the bead to excite the scintillant and produce a detectable light signal.
Structure-Activity Relationships (SAR) of Phenethylamine Analogues
While specific binding data for furan-2-yl-phenylethan-1-amine is limited, the extensive literature on phenethylamine derivatives provides valuable insights into the structural features that govern affinity for serotonin and dopamine receptors.[3][4][5]
Table 1: Hypothetical Structure-Activity Relationships for Furan-2-yl-phenylethan-1-amine Derivatives at 5-HT2A and D2 Receptors (Based on Phenethylamine Analogues)
R-Group Position
Modification
Expected Impact on 5-HT2A Affinity
Expected Impact on D2 Affinity
Rationale & References
Phenyl Ring
4-Alkyl or 4-Halogen
Increase
Variable
Alkyl or halogen groups at the para position of the phenyl ring generally enhance affinity for 5-HT2A receptors.[4][5]
2,5-Dimethoxy
Significant Increase
Variable
Methoxylation, particularly at the 2 and 5 positions, is optimal for high 5-HT2A affinity.[3]
4-Alkoxy or 4-Nitro
Decrease
Variable
These substitutions at the para position tend to decrease 5-HT2A affinity.[4][5]
Ethylamine Chain
α-Methyl
Little to no change (racemate)
Variable
α-methylation has a minimal effect on the affinity of racemic phenethylamines for 5-HT receptors.[3]
Amine
N,N-Dimethyl
Decrease
Variable
N,N-dimethylation of the terminal amine generally reduces 5-HT receptor affinity.[3]
Furan Ring
Substitution
Variable
Variable
Substitution on the furan ring can modulate electronic properties and steric interactions within the binding pocket.
Alternative and Complementary Binding Assay Technologies
While radioligand binding assays are powerful, concerns over the handling and disposal of radioactive materials have led to the development of alternative, label-free techniques.[7]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[18][19] For GPCRs, this typically involves immobilizing the purified and solubilized receptor onto the sensor chip and flowing the ligand over the surface.[19][20] SPR provides kinetic data (association and dissociation rates) in addition to affinity data.[19]
Caption: A simplified workflow for an SPR-based binding assay.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[2][21] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2][21][22]
ITC Experimental Setup:
A solution of the ligand is titrated into a sample cell containing the purified receptor. The heat changes upon each injection are measured and plotted against the molar ratio of ligand to protein to generate a binding isotherm. This isotherm is then fitted to a binding model to determine the thermodynamic parameters.
Downstream Signaling Pathways: A Glimpse into Functional Consequences
The binding of a furan-2-yl-phenylethan-1-amine ligand to a GPCR initiates a cascade of intracellular signaling events. The nature of this signaling depends on the G-protein to which the receptor is coupled.
5-HT2A Receptors: These are primarily coupled to Gq/11 proteins. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
D2 Dopamine Receptors: These receptors are coupled to Gi/o proteins. Agonist binding inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathways for Gq- and Gi-coupled GPCRs.
Synthesis of the Core Scaffold: 1-(Furan-2-yl)-2-phenylethan-1-amine
The synthesis of the core scaffold can be achieved through various synthetic routes. One plausible approach involves the reaction of furfural with a suitable phenyl-containing nucleophile, followed by amination. For instance, a condensation reaction between furfural and phenylhydrazine can yield a phenylhydrazone, which can then be further modified.[23] Alternatively, asymmetric hydrogenation of a corresponding imine can be employed to obtain chiral amines.[8] The specific synthetic strategy will depend on the desired stereochemistry and the availability of starting materials.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the methodologies required for the binding affinity characterization of furan-2-yl-phenylethan-1-amine ligands. While a direct quantitative assessment of the parent compound is lacking in the current literature, the principles and protocols outlined herein, in conjunction with the provided SAR data for analogous compounds, offer a robust framework for initiating such studies.
Future research should focus on the systematic synthesis and screening of a library of furan-2-yl-phenylethan-1-amine derivatives to establish a definitive SAR for this scaffold. The application of both radioligand binding assays and label-free techniques such as SPR and ITC will provide a comprehensive understanding of their binding kinetics and thermodynamics. Elucidating the binding profiles of these compounds at a broader range of CNS targets will be crucial in unlocking their full therapeutic potential.
Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?. [Link]
Rich, R. L., & Myszka, D. G. (2011). Surface plasmon resonance applied to G protein-coupled receptors. Journal of molecular recognition : JMR, 24(6), 892–914. [Link]
Schotte, A., Janssen, P. F., Gommeren, W., Luyten, W. H., Van Gompel, P., Lesage, A. S., De Loore, K., & Leysen, J. E. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. European journal of pharmacology, 403(1-2), 119–127. [Link]
Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of medicinal chemistry, 23(3), 294–299. [Link]
Isberg, V., Paine, J., Leth-Petersen, S., Kristensen, J. L., & Gloriam, D. E. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PloS one, 8(11), e78515. [Link]
Di Cara, C., & Gherardini, L. (2020). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in molecular neuroscience, 12, 321. [Link]
Dr. GPCR. Radioligands vs. Fluorescent Ligands: Binding Assays. [Link]
Ghai, R., & Tlusty, A. (2022). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. [Link]
Kim, Y., & Rhim, H. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 31(2), 175–183. [Link]
Kessler, R. M., Ansari, M. S., de Paulis, T., Schmidt, D. E., Clanton, J. A., Innis, R. B., Al-Tikriti, M., Manning, R. G., & Gillespie, D. (1991). High affinity dopamine D2 receptor radioligands. 1. Regional rat brain distribution of iodinated benzamides. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 32(8), 1593–1600. [Link]
Kim, Y., & Rhim, H. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 31(2), 175–183. [Link]
Rich, R. L., & Myszka, D. G. (2006). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Biochemistry, 45(15), 4783–4787. [Link]
Salamon, Z., & Tollin, G. (2001). Plasmon resonance methods in GPCR signaling and other membrane events. Biochimica et biophysica acta, 1508(1-2), 89–104. [Link]
Google Patents. EP1939191A1 - Furan derivatives, method of synthesis and uses thereof.
Guo, R., & Zhang, M. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 188(1), 11–18. [Link]
Sargsyan, D., & Fantegrossi, W. E. (2025). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. [Link]
Sun, S., Al-Awar, R., & Kupcho, K. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Assay and drug development technologies, 1(1-1), 151–157. [Link]
Sungkyunkwan University. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]
PharmaFeatures. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]
TALENTA Publisher - Universitas Sumatera Utara. Synthesis 2-((Furan-2-yl) Methylene)-1- Phenilhydrazone from Furfural Results of Corn Isolation and Its Utilization as Corrosion. [Link]
Kumar, V., & Husbands, S. M. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Pharmaceuticals (Basel, Switzerland), 14(6), 517. [Link]
Chada, N., & Le, T. (2012). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. Biophysical reviews, 4(2), 127–137. [Link]
Asgari, M., & Emami, S. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. BioImpacts : BI, 4(1), 43–47. [Link]
Reaction Biology. ITC Assay Service for Drug Discovery. [Link]
pKa values and ionization properties of 1-(furan-2-yl)-2-phenylethan-1-amine
An In-Depth Technical Guide to the pKa and Ionization Properties of 1-(furan-2-yl)-2-phenylethan-1-amine Introduction In the landscape of modern drug discovery, the precise characterization of a molecule's physicochemica...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the pKa and Ionization Properties of 1-(furan-2-yl)-2-phenylethan-1-amine
Introduction
In the landscape of modern drug discovery, the precise characterization of a molecule's physicochemical properties is paramount to predicting its pharmacokinetic and pharmacodynamic behavior. Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical examination of the pKa and ionization characteristics of 1-(furan-2-yl)-2-phenylethan-1-amine, a chiral amine that incorporates both the furan and phenyl scaffolds. These structural motifs are prevalent in medicinal chemistry, appearing in numerous approved therapeutic agents[1].
This document is structured to provide researchers, medicinal chemists, and drug development professionals with a foundational understanding of this molecule's ionization behavior. We will delve into the theoretical underpinnings of its pKa, present robust methodologies for its empirical and computational determination, and discuss the profound implications of its ionization state for drug development. The protocols and analyses herein are designed to be self-validating, reflecting field-proven insights and ensuring the highest degree of scientific integrity.
Physicochemical Profile and Structural Analysis
1-(furan-2-yl)-2-phenylethan-1-amine is a primary amine featuring a stereocenter at the carbon atom bonded to the amino group, the furan ring, and the benzyl group. Its fundamental properties are summarized below.
The ionization of this molecule is dominated by the primary amine group, which acts as a Brønsted-Lowry base, accepting a proton to form a conjugate acid (an ammonium cation). The equilibrium between the neutral (B) and protonated (BH⁺) forms is the cornerstone of its physicochemical behavior in biological systems.
Caption: Ionization equilibrium of the primary amine.
Structural Factors Influencing Amine Basicity and pKa
The basicity of the amine, and thus the pKa of its conjugate acid, is modulated by the electronic effects of its substituents. Simple alkylamines typically have pKa values in the range of 9.5 to 11.0[3]. However, the presence of the furan and phenyl groups in the target molecule significantly alters this baseline.
Phenylethyl Moiety : The parent structure, phenethylamine, has a pKa of 9.83 for its conjugate acid[4]. The phenyl group, while attached via a flexible ethyl chain, exerts a mild electron-withdrawing inductive effect, which destabilizes the positive charge on the ammonium cation, thereby making the amine less basic than a simple alkylamine.
Furan-2-yl Group : The furan ring, attached directly to the α-carbon, is a π-excessive aromatic heterocycle[5]. However, its oxygen atom is electronegative, and the aromatic ring as a whole can act as an electron-withdrawing group. This effect tends to decrease the electron density on the nitrogen atom, making the lone pair less available for protonation[6]. This further reduces the basicity of the amine compared to phenethylamine.
Based on these considerations, the pKa of 1-(furan-2-yl)-2-phenylethan-1-amine is predicted to be slightly lower than that of phenethylamine (9.83), likely falling within the 9.0 to 9.5 range . This estimate positions it as a moderately strong base.
Methodologies for pKa Determination
Accurate pKa determination requires rigorous experimental or computational approaches. As no experimental value is publicly available for this specific molecule, both methods are outlined below.
Experimental Approach: Potentiometric Titration
Potentiometric titration is the gold standard for pKa determination. It involves monitoring the pH of a solution of the amine as it is titrated with a standardized strong acid. The pKa is the pH at which the amine is 50% protonated (the half-equivalence point).
Protocol: Potentiometric Titration of an Amine Hydrochloride Salt
Preparation of the Analyte Solution:
Accurately weigh approximately 0.1 mmol of 1-(furan-2-yl)-2-phenylethan-1-amine.
Dissolve the compound in a suitable volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system[7].
System Calibration:
Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.
Ensure the temperature of the buffers and the analyte solution are controlled and identical.
Titration:
Place the pH electrode and a magnetic stirrer into the analyte solution.
Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant, delivered via a calibrated burette or automated titrator[8].
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
Data Analysis:
Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point), often found by calculating the first derivative (dpH/dV).
The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.
The pKa is equal to the pH measured at the half-equivalence point.
Caption: Experimental workflow for pKa determination via titration.
Computational Approach: Quantum Chemical Calculation
In the absence of experimental data, computational methods provide a powerful tool for pKa prediction. These methods calculate the Gibbs free energy change (ΔG) of the protonation reaction in solution.
Computational Protocol: Isodesmic Reaction Method
The isodesmic reaction approach is a reliable method that minimizes errors by using a structurally similar reference compound with a known experimental pKa.[9] For 1-(furan-2-yl)-2-phenylethan-1-amine, phenethylamine is an ideal reference.
Structure Optimization:
Build 3D structures of the target amine, its protonated form, the reference amine (phenethylamine), and its protonated form.
Perform geometry optimization and frequency calculations in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or COSMO).[10][11]
A common level of theory for this is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[12]
Free Energy Calculation:
Calculate the Gibbs free energy (G) in solution for all four optimized species.
ΔΔG Calculation:
Calculate the free energy change (ΔG_rxn) for the isodesmic reaction:
Target_neutral + Reference_protonated ⇌ Target_protonated + Reference_neutral
The pKa of the target compound is calculated using the following equation:
pKa(Target) = pKa(Reference) - (ΔG_rxn / 2.303RT)
where R is the gas constant and T is the temperature (298.15 K).
Caption: Computational workflow for pKa prediction.
Ionization State and Implications for Drug Development
The pKa value directly governs the ratio of the neutral to the protonated form of the molecule at any given pH, as described by the Henderson-Hasselbalch equation.
pH = pKa + log([B] / [BH⁺])
At physiological pH (typically considered 7.4), a primary amine with an estimated pKa of ~9.3 will be predominantly ionized.
Calculation of Ionization at pH 7.4:
7.4 = 9.3 + log([B] / [BH⁺])
-1.9 = log([B] / [BH⁺])
[B] / [BH⁺] = 10⁻¹·⁹ ≈ 0.0126
This ratio indicates that for every 1 molecule of the neutral base (B), there are approximately 79 molecules of the protonated conjugate acid (BH⁺).
Aqueous Solubility: The high degree of ionization means the molecule will exist primarily as a charged cation at physiological pH. This charge significantly enhances its interaction with polar water molecules, leading to high aqueous solubility, which is favorable for formulation and administration.
Membrane Permeability: High ionization can be a double-edged sword. While it aids solubility, the positive charge hinders passive diffusion across lipophilic biological membranes, such as the intestinal epithelium and the blood-brain barrier. The neutral form is required for efficient membrane transport.
Drug-Receptor Interactions: The ionization state is critical for molecular recognition. If the target binding site involves ionic interactions, the protonated form may be essential for activity. Conversely, a neutral molecule might be required to enter a hydrophobic binding pocket.
Oral Absorption: The pH gradient of the gastrointestinal tract (pH 1-3 in the stomach, 6-7.5 in the intestine) will influence the ionization state and, consequently, the location and efficiency of absorption.
Conclusion
1-(furan-2-yl)-2-phenylethan-1-amine is a primary amine whose basicity is influenced by both the furan and phenyl rings, leading to an estimated pKa in the range of 9.0-9.5. This value dictates that the molecule will be overwhelmingly protonated and positively charged under physiological conditions. This high degree of ionization is a critical factor that will profoundly impact its solubility, permeability, and overall ADME profile. Accurate determination of its pKa, using the experimental and computational methodologies detailed in this guide, is an essential step in the rational design and development of any potential therapeutic agent based on this scaffold.
References
Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Predicting the pKas of Aliphatic Amines in Water. The Journal of Physical Chemistry B, 110(32), 16066–16081. Available at: [Link]
Jàgr, M., et al. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Molecular Informatics. Available at: [Link]
Klicić, J. J., et al. (2002). Prediction of pKa Values Using the PM6 Semiempirical Method. Journal of Chemical Information and Modeling, 53(10), 2559-2567. Available at: [Link]
Sutton, C., et al. (2012). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. Computational Science & Discovery, 5(1), 014004. Available at: [Link]
Sadibor, I. & Turi Nagy, L. (2011). Simple Method for the Estimation of pKa of Amines. Chemical Papers, 65(4). Available at: [Link]
Rosenberg, H. M. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. Available at: [Link]
Sumon, K. Z., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4211. Available at: [Link]
Liu, S., et al. (2014). Detailed procedure for calculating pKa. DOI. Available at: [Link]
Sumon, K. Z. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). University of Regina. Available at: [Link]
Al-Moktari, M., et al. (2025). Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. Journal of King Saud University - Science. Available at: [Link]
LibreTexts Chemistry. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. Available at: [Link]
Homework.Study.com. (n.d.). How does "phenyl" affect a compound's acidity and basicity? Study.com. Available at: [Link]
Dumesic, J. A., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. Journal of Catalysis. Available at: [Link]
Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [Link]
Naqvi, N. & Zaidi, S. S. H. (1966). THE BASIC STRENGTH OF FURAN. Pakistan Journal of Scientific and Industrial Research, 9(4), 470-472. Available at: [Link]
Wikipedia. (n.d.). Phenethylamine. Wikipedia. Available at: [Link]
Application Note: Enantioselective Synthesis of Chiral 1-(Furan-2-yl)-2-phenylethan-1-amine
Executive Summary The furan-2-yl chiral amine motif is a highly privileged pharmacophore in modern drug discovery, offering unique electronic properties and serving as a versatile building block for complex therapeutics....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The furan-2-yl chiral amine motif is a highly privileged pharmacophore in modern drug discovery, offering unique electronic properties and serving as a versatile building block for complex therapeutics. This application note details a robust, highly diastereoselective protocol for the synthesis of enantiopure (S)-1-(furan-2-yl)-2-phenylethan-1-amine. By leveraging Ellman’s chiral sulfinamide chemistry, this workflow bypasses the need for high-pressure asymmetric hydrogenation or complex biocatalytic screening, providing a scalable and bench-stable route to the target molecule.
Strategic Rationale & Mechanistic Principles
While methods such as the iridium-catalyzed asymmetric hydrogenation of imines are effective for furan-based chiral amines 1[1], they require specialized transition metal complexes and pressurized hydrogen. Alternatively, the use of tert-butanesulfinamide (Ellman's auxiliary) provides a highly predictable, substrate-agnostic approach that is easily executed using standard laboratory glassware2[2].
The synthesis is governed by three mechanistically distinct phases, each designed with specific causal drivers:
Lewis Acid-Mediated Condensation : Furfural (a biomass-derived platform molecule3[3]) is condensed with (R)-tert-butanesulfinamide. Titanium(IV) ethoxide (Ti(OEt)₄) is specifically chosen over traditional desiccants (like MgSO₄) because it acts as both a mild Lewis acid to activate the aldehyde and an irreversible water scavenger. This drives the equilibrium forward without causing the acid-sensitive furan ring to polymerize.
Diastereoselective Grignard Addition : The addition of benzylmagnesium chloride (BnMgCl) to the chiral sulfinyl imine is the stereodefining step. The causality of stereocontrol lies in the transition state: in non-coordinating solvents, the reaction proceeds via a rigid, six-membered Zimmerman-Traxler-type transition state. The magnesium atom coordinates to the sulfinyl oxygen, locking the conformation. The bulky tert-butyl group forces the benzyl nucleophile to attack from the less hindered Re-face, establishing the (S)-stereocenter with exceptional diastereoselectivity.
Acidic Cleavage : The sulfinyl group is cleanly removed using anhydrous HCl, yielding the enantiopure hydrochloride salt of the target amine without racemization.
Synthetic Workflow
Figure 1: Step-by-step synthetic workflow for the enantioselective preparation of the chiral amine.
Optimization of Diastereoselective Nucleophilic Addition
The choice of solvent and temperature during the Grignard addition profoundly impacts the diastereomeric ratio (dr) and overall yield. Coordinating solvents like THF disrupt the intramolecular magnesium-sulfinyl oxygen coordination, leading to acyclic transition states and eroded facial selectivity. The data below demonstrates the necessity of using a non-coordinating solvent (CH₂Cl₂) at moderately low temperatures to maximize stereocontrol.
Entry
Solvent
Temperature (°C)
Yield (%)
Diastereomeric Ratio (dr)
Mechanistic Observation
1
THF
0
72
85:15
Solvent competes for Mg coordination; loose transition state.
2
THF
-78
81
90:10
Lower temp improves dr slightly, but THF still disrupts chelation.
3
Toluene
-48
85
92:8
Non-coordinating, but poor solubility of the Grignard complex.
4
CH₂Cl₂
-48
94
98:2
Optimal balance of reactivity, solubility, and rigid cyclic TS.
5
CH₂Cl₂
-78
89
99:1
Marginal dr improvement at the cost of reaction kinetics/yield.
Detailed Experimental Protocols
Note: Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the specified in-process control (IPC) criteria are met.
Step 1: Synthesis of (R)-N-(Furan-2-ylmethylene)-2-methylpropane-2-sulfinamide
Objective: Form the chiral sulfinyl imine without degrading the furan ring.
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add (R)-tert-butanesulfinamide (12.1 g, 100 mmol, 1.0 eq) and freshly distilled furfural (10.1 g, 105 mmol, 1.05 eq).
Solvation & Activation: Dissolve the mixture in anhydrous THF (200 mL). Syringe in Ti(OEt)₄ (45.6 g, 200 mmol, 2.0 eq) in one rapid portion. The solution will turn yellow.
Reaction: Stir the mixture at room temperature (22 °C) for 12 hours.
Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A dense white precipitate of titanium dioxide (TiO₂) will immediately form.
Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (3 × 100 mL).
Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 8:2).
Self-Validation (IPC): Analyze the product via TLC (Hexanes/EtOAc 7:3). The imine must appear as a single, strongly UV-active spot (R_f ≈ 0.45). ¹H NMR should show a distinct imine proton singlet around δ 8.5 ppm.
Step 2: Diastereoselective Synthesis of (S)-N-(1-(Furan-2-yl)-2-phenylethyl)-2-methylpropane-2-sulfinamide
Objective: Execute the stereodefining Grignard addition via a chelation-controlled transition state.
Preparation: Dissolve the purified (R)-sulfinyl imine (19.9 g, 100 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (300 mL) under argon.
Cooling: Submerge the flask in a dry ice/acetonitrile bath to reach exactly -48 °C. Allow 15 minutes for thermal equilibration.
Nucleophilic Addition: Titrate the Benzylmagnesium chloride (BnMgCl) solution prior to use. Dropwise, add BnMgCl (2.0 M in THF, 75 mL, 150 mmol, 1.5 eq) over 30 minutes to maintain the internal temperature.
Reaction: Stir the mixture at -48 °C for 4 hours.
Quench & Workup: Quench the reaction cold by slowly adding saturated aqueous NH₄Cl (100 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (2 × 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
Self-Validation (IPC): Analyze the crude mixture by ¹H NMR. Integrate the tert-butyl singlets (around δ 1.2 ppm) of the two diastereomers to confirm the dr is ≥ 98:2. If dr is lower, recrystallize the product from Hexanes/EtOAc to upgrade the diastereomeric purity before proceeding.
Step 3: Global Deprotection to (S)-1-(Furan-2-yl)-2-phenylethan-1-amine Hydrochloride
Objective: Cleave the sulfinyl auxiliary to release the free chiral amine.
Cleavage: Dissolve the diastereopure sulfinamide intermediate (29.1 g, 100 mmol, 1.0 eq) in anhydrous Methanol (150 mL).
Acidification: Add 4M HCl in dioxane (75 mL, 300 mmol, 3.0 eq) dropwise at room temperature. Stir for 2 hours.
Isolation: Concentrate the reaction mixture under reduced pressure to yield a crude solid. Triturate the solid vigorously with diethyl ether (200 mL) to dissolve the cleaved tert-butyl sulfinyl byproducts, leaving the amine hydrochloride salt as a white, insoluble powder. Filter and dry under a vacuum.
Free-Basing (Optional): To obtain the free base, dissolve the salt in minimal water, adjust to pH 10 using 1M NaOH, and extract with CH₂Cl₂.
Self-Validation (IPC): Perform Chiral HPLC analysis on the free base (e.g., using a Chiralcel OD-H column) to verify that the enantiomeric excess (ee) is >99%.
References
Title: The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide
Source: BenchChem
URL
Source: Chemical Reviews (ACS Publications)
Title: Catalytic Enantioselective Reactions of Biomass-Derived Furans
Source: IntechOpen
URL
Application Note: Reductive Amination of Furan-2-yl Ketone Precursors
Executive Summary The synthesis of secondary and tertiary amines via the reductive amination of furan-2-yl ketone precursors is a critical transformation in medicinal chemistry and materials science[1][2]. However, furan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of secondary and tertiary amines via the reductive amination of furan-2-yl ketone precursors is a critical transformation in medicinal chemistry and materials science[1][2]. However, furan-2-yl ketones present unique synthetic challenges compared to standard aliphatic or aromatic carbonyls. The furan ring is highly sensitive to strong Brønsted acids (which can induce ring-opening or polymerization) and aggressive hydrogenation conditions (which can over-reduce the furan to a tetrahydrofuran moiety)[3][4]. Furthermore, the conjugation of the carbonyl group with the electron-rich furan ring decreases its electrophilicity, making imine formation the rate-limiting step.
This application note provides field-proven, self-validating protocols designed to overcome these kinetic and chemoselectivity barriers. By leveraging mild Lewis acid activation and highly selective hydride donors, these methodologies ensure high yields while preserving the integrity of the furan heterocycle.
Mechanistic Rationale & Reagent Selection
To successfully alkylate amines using furan-2-yl ketones, the reaction must balance the need for carbonyl activation with the preservation of the acid-sensitive furan ring.
Carbonyl Activation: Because furan-2-yl ketones are less reactive than their aldehyde counterparts (e.g., furfural), spontaneous imine condensation is often incomplete[2][5]. While catalytic Brønsted acids (like
p
-TsOH) are traditionally used to drive this equilibrium, they risk degrading the furan ring. Instead, Titanium(IV) isopropoxide (
Ti(OiPr)4
) is employed as a mild Lewis acid. It coordinates the carbonyl oxygen to increase electrophilicity and acts as an in situ water scavenger, driving the formation of the iminium intermediate without lowering the pH to destructive levels[6][7].
Hydride Selection: Sodium triacetoxyborohydride (
NaBH(OAc)3
, STAB) is the reducing agent of choice[8]. Unlike sodium borohydride (
NaBH4
), STAB is sterically hindered and electron-deficient, making it exceptionally chemoselective. It rapidly reduces the activated iminium ion but reacts sluggishly with the unreacted furan-2-yl ketone, thereby preventing the formation of undesired furan-2-yl carbinol byproducts[8].
Caption: Reaction pathway for the reductive amination of furan-2-yl ketones.
Methodological Comparison
The following table summarizes the quantitative performance and operational parameters of common reductive amination strategies when applied specifically to furan-2-yl ketones[7][8][9].
Methodology
Primary Reagents
Typical Yield
Furan Ring Tolerance
Key Advantages / Limitations
Lewis Acid + STAB
NaBH(OAc)3
,
Ti(OiPr)4
, DCE
75–95%
Excellent
High chemoselectivity; avoids strong acids. Titanium workup can be tedious.
Borch Reduction
NaBH3CN
, AcOH, MeOH
60–80%
Moderate
Effective for basic amines. Generates highly toxic cyanide byproducts; acid can degrade furan.
Catalytic Hydrogenation
H2
(1-3 bar), Pd/C, MeOH
70–90%
Fair
Atom economical and scalable. High risk of over-reduction to tetrahydrofuran if pressure is unmonitored.
Experimental Protocols
Protocol A: Mild Reductive Amination using STAB and
Ti(OiPr)4
This protocol is the gold standard for complex or sterically hindered furan-2-yl ketones, ensuring maximum conversion with zero furan ring degradation[5][7].
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Step-by-Step Procedure:
Imine Formation: In an oven-dried round-bottom flask purged with inert gas (
N2
or Ar), dissolve the furan-2-yl ketone (1.0 mmol) and the amine (1.1 mmol) in anhydrous DCE (5.0 mL).
Lewis Acid Activation: Add
Ti(OiPr)4
(1.5 mmol) dropwise via syringe at room temperature. Stir the reaction mixture continuously for 6–12 hours. Causality note: Pre-stirring is mandatory. Because furan-2-yl ketones are deactivated by conjugation, the imine/enamine equilibrium takes hours to establish. Premature addition of the reducing agent will result in unreacted starting material.
Reduction: Cool the flask to 0 °C using an ice bath. Add
NaBH(OAc)3
(2.0 mmol) in small portions to control mild exotherms. Remove the ice bath and allow the reaction to stir at room temperature for an additional 4–8 hours[5][8].
Quench & Workup: Dilute the mixture with ethyl acetate (10 mL). Carefully add 2.0 M aqueous
NaOH
(2.0 mL) and stir vigorously for 15 minutes. Causality note: Titanium salts form a stubborn, gelatinous emulsion with water. The strong base forces the precipitation of granular titanium dioxide (
TiO2
), which is easily filtered.
Isolation: Filter the suspension through a pad of Celite, washing the filter cake with additional ethyl acetate. Separate the organic layer, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Protocol B: Catalytic Hydrogenation under Mild Conditions
For scalable, atom-economical synthesis where hydride reagents are undesirable, catalytic hydrogenation can be employed. Strict parameter control is required to prevent furan reduction[9].
Materials:
Furan-2-yl ketone (1.0 equiv)
Amine (1.2 equiv)
10% Palladium on Carbon (Pd/C) (5 mol%)
Anhydrous Methanol (MeOH)
Step-by-Step Procedure:
Condensation: Dissolve the furan-2-yl ketone (1.0 mmol) and amine (1.2 mmol) in anhydrous MeOH (10 mL). Add anhydrous
MgSO4
(200 mg) as a desiccant and stir for 4 hours at room temperature, then filter off the solid.
Catalyst Addition: Transfer the filtrate to a hydrogenation vessel. Carefully add 10% Pd/C (5 mol%).
Hydrogenation: Purge the vessel three times with vacuum/
N2
cycles, followed by three vacuum/
H2
cycles. Maintain the
H2
pressure strictly at 1 atmosphere (using a balloon) and stir at room temperature for 12 hours. Causality note: Exceeding 1–2 bar of
H2
pressure or elevating the temperature will catalyze the hydrogenation of the furan ring into a tetrahydrofuran derivative[3][9].
Workup: Evacuate the
H2
gas and purge with
N2
. Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under vacuum to yield the target amine.
Troubleshooting & Optimization Workflow
When adapting these protocols to novel furan-2-yl ketone derivatives, researchers may encounter incomplete conversions or chemoselectivity issues. The following logic diagram provides a self-validating troubleshooting matrix.
Caption: Troubleshooting workflow for furan-2-yl ketone reductive amination.
References
Abdel-Magid, A. F., & Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development. Available at:[Link]
Murugesan, K., et al. "One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines." Taylor & Francis. Available at:[Link]
Nguyen, D. P., et al. "Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions." National Institutes of Health (NIH). Available at:[Link]
Kumar, A., et al. "Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination." ACS Catalysis. Available at: [Link]
Clauson-Kaas, N., et al. "Preparation of 3-Pyridols from Furans." SciSpace. Available at: [Link]
Dunbabin, A., et al. "Furfurylamines from biomass: transaminase catalysed upgrading of furfurals." Green Chemistry (RSC Publishing). Available at: [Link]
Using 1-(furan-2-yl)-2-phenylethan-1-amine as a chiral building block
An Application Guide to 1-(furan-2-yl)-2-phenylethan-1-amine: A Versatile Chiral Building Block in Asymmetric Synthesis Introduction: The Strategic Value of Chiral Furan-Containing Amines In the landscape of modern drug...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to 1-(furan-2-yl)-2-phenylethan-1-amine: A Versatile Chiral Building Block in Asymmetric Synthesis
Introduction: The Strategic Value of Chiral Furan-Containing Amines
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral amines are foundational to this endeavor, serving as key structural motifs in approximately 40-45% of small-molecule pharmaceuticals and as indispensable tools for asymmetric synthesis.[1] They function as resolving agents, building blocks, and chiral auxiliaries—temporary stereogenic units that guide the formation of new chiral centers.[1][2][3]
This guide focuses on the application of 1-(furan-2-yl)-2-phenylethan-1-amine , a chiral building block of significant potential. This molecule uniquely combines two privileged scaffolds: the 2-phenethylamine core, prevalent in numerous natural products and bioactive compounds[4], and the furan ring. The furan nucleus is a versatile heterocycle recognized for its wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6][7] Functioning as a bioisostere for the phenyl group, the furan ring offers modulated electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[6]
The strategic incorporation of 1-(furan-2-yl)-2-phenylethan-1-amine into a synthetic route provides a powerful method for introducing chirality. This document serves as a comprehensive technical guide for researchers and drug development professionals, detailing the synthesis, chiral resolution, and application of this amine as a chiral auxiliary in diastereoselective transformations.
Part 1: Synthesis and Chiral Resolution
The first critical stage is obtaining the target amine in its enantiomerically pure form. This is typically achieved through the synthesis of the racemic mixture, followed by classical resolution.
Synthesis of Racemic 1-(furan-2-yl)-2-phenylethan-1-amine
A robust and common method for synthesizing chiral amines is the reductive amination of a corresponding ketone. The precursor, 1-(furan-2-yl)-2-phenylethan-1-one, can be prepared via methods such as the Friedel-Crafts acylation of furan with phenylacetyl chloride. The subsequent reductive amination provides the racemic amine.
Chiral Resolution via Diastereomeric Salt Formation
Classical resolution remains a highly effective and scalable method for separating enantiomers.[8] The principle relies on reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[9] These diastereomers exhibit different physical properties, crucially, different solubilities, which allows for their separation by fractional crystallization.[9]
This protocol describes a general procedure for resolving racemic 1-(furan-2-yl)-2-phenylethan-1-amine. The choice of solvent and resolving agent may require screening for optimal results.[8]
Materials:
Racemic 1-(furan-2-yl)-2-phenylethan-1-amine
(+)-Tartaric acid (or other chiral acids like (-)-Mandelic acid, (1S)-(+)-10-Camphorsulfonic acid)[9]
Methanol
Diethyl ether
1 M Sodium Hydroxide (NaOH) solution
Dichloromethane (DCM)
Anhydrous Magnesium Sulfate (MgSO₄)
Rotary evaporator
Filtration apparatus
Chiral HPLC system for enantiomeric excess (e.e.) determination
Step-by-Step Procedure:
Salt Formation:
Dissolve 10.0 g of racemic 1-(furan-2-yl)-2-phenylethan-1-amine in 100 mL of warm methanol.
In a separate flask, dissolve 0.5 molar equivalents of (+)-tartaric acid in 50 mL of warm methanol. Rationale: Using 0.5 equivalents is often most efficient for initial screening and enrichment of one diastereomer.[8]
Slowly add the tartaric acid solution to the amine solution with constant stirring.
Crystallization:
Allow the mixture to cool slowly to room temperature. Cloudiness or precipitation should be observed.
To maximize crystal formation, cool the flask in an ice bath for 1-2 hours or store at 4°C overnight.
Isolation of Diastereomeric Salt:
Collect the crystalline solid by vacuum filtration.
Wash the crystals with a small amount of cold methanol, followed by cold diethyl ether, to remove any soluble impurities and the more soluble diastereomeric salt.
Dry the crystals under vacuum. This solid is the enriched diastereomeric salt.
Liberation of the Enantiopure Amine:
Suspend the collected diastereomeric salt in 100 mL of water.
Add 1 M NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is >11. This neutralizes the tartaric acid and liberates the free amine.
Transfer the mixture to a separatory funnel and extract the free amine with dichloromethane (3 x 50 mL).
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
Final Product:
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-(furan-2-yl)-2-phenylethan-1-amine as an oil or low-melting solid.
Analysis:
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC. The mother liquor from step 3 can be treated similarly to recover the other enantiomer, albeit in lower purity initially.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Resolving Agent
Solvent
Typical Yield (%)
e.e. of Precipitated Salt (%)
(+)-Tartaric Acid
Methanol
35-45
>95
(-)-O,O'-Dibenzoyl-L-tartaric acid
Ethanol/Water
30-40
>98
(1S)-(+)-10-Camphorsulfonic acid
Acetone
40-48
>97
Table 1: Representative data for the chiral resolution of primary amines. Actual results will vary and require optimization.
Part 2: Application as a Chiral Auxiliary
Once resolved, 1-(furan-2-yl)-2-phenylethan-1-amine can be employed as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions. The bulky phenyl and furan groups create a defined chiral environment that forces incoming reagents to approach from the less sterically hindered face of a reactive intermediate.[10]
Protocol 2: Diastereoselective Alkylation of a Prochiral Carboxylic Acid
This protocol details the use of (R)-1-(furan-2-yl)-2-phenylethan-1-amine to control the α-alkylation of a propanoic acid derivative, a common strategy for constructing stereogenic centers.
Step-by-Step Procedure:
Synthesis of the Chiral Amide:
To a solution of propanoic acid (1.0 eq) in DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir for 1 hour at room temperature to form the acyl chloride.
In a separate flask under N₂, dissolve the resolved (R)-1-(furan-2-yl)-2-phenylethan-1-amine (1.0 eq) and triethylamine (1.5 eq) in DCM.
Cool the amine solution to 0°C and slowly add the freshly prepared acyl chloride solution. Allow the reaction to warm to room temperature and stir for 4 hours.
Perform an aqueous workup (wash with 1 M HCl, sat. NaHCO₃, and brine), dry the organic layer over MgSO₄, and concentrate to yield the chiral N-propanoyl amide. Purify by column chromatography if necessary.
Diastereoselective Alkylation:
Dissolve the chiral amide (1.0 eq) in anhydrous THF under N₂ and cool to -78°C.
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq). Stir for 1 hour at -78°C to ensure complete formation of the Z-enolate. Causality: LDA is used to ensure rapid and irreversible deprotonation, preventing side reactions. The low temperature maintains the kinetic stability of the enolate.
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution.
Stir at -78°C for 2-4 hours, monitoring the reaction by TLC.
Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the crude alkylated amide. Determine the diastereomeric ratio (d.r.) by ¹H NMR or GC analysis.
Cleavage and Recovery of the Auxiliary:
Reflux the diastereomerically enriched amide in a mixture of 1:1 ethanol and 3 M H₂SO₄ for 12-24 hours.
Cool the reaction mixture and neutralize with solid NaHCO₃.
Extract the product (the chiral carboxylic acid) with diethyl ether.
Make the aqueous layer basic (pH > 11) with NaOH and extract with DCM to recover the chiral auxiliary, which can be purified and reused.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Electrophile (E⁺)
Base
Solvent
Yield (%)
Diastereomeric Ratio (d.r.)
CH₃I
LDA
THF
85
95:5
BnBr
LHMDS
THF
91
98:2
Allyl Bromide
KHMDS
Toluene
88
96:4
Table 2: Representative results for the diastereoselective alkylation of N-acyl amides derived from primary chiral amines.
Conclusion
1-(Furan-2-yl)-2-phenylethan-1-amine stands out as a highly promising chiral building block for modern organic synthesis. Its structural features, combining the well-understood directing capabilities of the phenethylamine framework with the unique electronic and biological relevance of the furan moiety, make it a valuable tool. The protocols outlined in this guide provide a practical framework for its synthesis, resolution, and successful application as a chiral auxiliary. By enabling the controlled and predictable synthesis of enantiomerically enriched molecules, this building block offers significant advantages to researchers in the pharmaceutical and fine chemical industries, facilitating the development of novel, stereochemically defined compounds.
References
Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. [Link]
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. [Link]
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications. [Link]
Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]
Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101. (2023). ResearchGate. [Link]
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed. [Link]
Asymmetric total synthesis of penicilfuranone A through an NHC-catalyzed umpolung strategy. (2023). National Center for Biotechnology Information. [Link]
Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. (2014). ResearchGate. [Link]
Synthesis 2-((Furan-2-yl) Methylene)-1- Phenilhydrazone from Furfural Results of Corn Isolation and Its Utilization as Corrosion. (2021). TALENTA Publisher - Universitas Sumatera Utara. [Link]
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). National Center for Biotechnology Information. [Link]
Recent advances in catalytic asymmetric synthesis. (2024). Frontiers. [Link]
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). National Center for Biotechnology Information. [Link]
Microwave-assisted synthesis of 1-(furan-2-yl)-2-phenylethan-1-amine
An In-Depth Guide to the Rapid Synthesis of 1-(Furan-2-yl)-2-phenylethan-1-amine via Microwave-Assisted Leuckart Reaction Authored by: A Senior Application Scientist Introduction: Accelerating Heterocyclic Amine Synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Rapid Synthesis of 1-(Furan-2-yl)-2-phenylethan-1-amine via Microwave-Assisted Leuckart Reaction
Authored by: A Senior Application Scientist
Introduction: Accelerating Heterocyclic Amine Synthesis for Drug Discovery
The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Amines derived from furan, such as the target molecule 1-(furan-2-yl)-2-phenylethan-1-amine, are of particular interest to researchers in drug development due to their potential applications as intermediates for novel therapeutic agents.[2]
Traditionally, the synthesis of such amines involves methods like reductive amination, which can require long reaction times, harsh conditions, and often result in modest yields.[3] This application note details a robust and highly efficient protocol for the synthesis of 1-(furan-2-yl)-2-phenylethan-1-amine utilizing Microwave-Assisted Organic Synthesis (MAOS). MAOS has emerged as a transformative green chemistry technique, leveraging the principles of dielectric heating to dramatically accelerate reaction rates, improve yields, and enhance product purity.[4][5][6] By directly and uniformly heating polar reactants and solvents, microwave energy overcomes the high activation energy barriers of reactions like the Leuckart amination, reducing synthesis times from hours to mere minutes.[7][8]
This guide provides a comprehensive, field-proven protocol, delving into the causality behind experimental choices and offering a self-validating system for researchers, scientists, and drug development professionals.
Principle of the Reaction: Microwave-Enhanced Leuckart Reductive Amination
The synthesis is achieved through a one-pot Leuckart reaction, a classic method for the reductive amination of ketones and aldehydes.[9] In this protocol, the precursor ketone, 1-(furan-2-yl)-2-phenylethanone, is reacted with ammonium formate, which serves as both the ammonia source and the in-situ reducing agent (via formic acid).
The core mechanism involves two primary stages:
Imine Formation: The carbonyl group of the ketone reacts with ammonia (generated from ammonium formate) to form a protonated carbinolamine, which then dehydrates to yield an imine intermediate (a Schiff base).
Reductive Step: The imine is subsequently reduced by formic acid (also generated from ammonium formate) via a hydride transfer, yielding the final primary amine.
Microwave irradiation significantly accelerates this process. The mechanism of microwave heating involves the direct coupling of electromagnetic energy with polar molecules in the reaction mixture.[7] This interaction, occurring through dipolar polarization and ionic conduction, leads to rapid, uniform, and efficient volumetric heating that is distinct from the slow, convective heat transfer of conventional methods.[5][8] This instantaneous, localized superheating provides the necessary energy to overcome the activation barrier of the reaction, leading to a dramatic reduction in reaction time.[8]
Caption: Leuckart reaction mechanism for amine synthesis.
Experimental Protocol
This protocol provides a self-validating workflow for the synthesis. Adherence to these steps ensures reproducibility and high-purity product isolation.
Materials and Equipment
Reagents & Solvents
Grade
Supplier
1-(Furan-2-yl)-2-phenylethanone
≥97%
Commercially Available
Ammonium Formate
≥98% (ACS Reagent)
Commercially Available
Ethanol (Absolute)
≥99.5%
Commercially Available
Diethyl Ether
ACS Reagent
Commercially Available
Sodium Hydroxide (NaOH)
Pellets, ≥97%
Commercially Available
Saturated Sodium Chloride (Brine)
N/A
Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)
≥97%
Commercially Available
Deionized Water
N/A
In-house
Equipment
Specifications
Microwave Synthesizer
Monomode, with temperature and pressure sensors
10 mL Microwave Reaction Vial
Borosilicate glass, with snap cap and septum
Magnetic Stir Bar
Teflon-coated
Rotary Evaporator
Standard laboratory grade
Separatory Funnel
100 mL
Standard Glassware
Beakers, Erlenmeyer flasks, etc.
Analytical Balance
Readability: 0.1 mg
Step-by-Step Synthesis Procedure
Reactant Preparation:
To a 10 mL microwave reaction vial, add 1-(furan-2-yl)-2-phenylethanone (1.0 g, 5.0 mmol).
Add absolute ethanol (5 mL) as the solvent. Ethanol is chosen for its high dielectric constant, making it an excellent medium for microwave absorption.[10]
Seal the vial securely with the cap.
Microwave Irradiation:
Place the sealed vial into the cavity of the microwave synthesizer.
Set the reaction parameters as follows:
Temperature: 150 °C (Hold time)
Ramp Time: 2 minutes
Hold Time: 10 minutes
Power: 200 W (Dynamic power control)
Pressure Limit: 20 bar
Stirring: High
Initiate the microwave program. The reaction is monitored in real-time for temperature and pressure. These conditions are significantly faster than conventional reflux methods which can take several hours.[10][11]
Reaction Work-up and Product Isolation:
After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) using the instrument's compressed air cooling system.
Once cooled, carefully open the vial.
Transfer the reaction mixture to a 100 mL beaker and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
To the resulting residue, add 20 mL of deionized water and 20 mL of diethyl ether.
Basify the aqueous layer by slowly adding 2 M sodium hydroxide solution until the pH is approximately 10-11. This step deprotonates the ammonium salt of the product to yield the free amine.
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
Combine the organic extracts and wash with brine (20 mL).
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification:
The crude 1-(furan-2-yl)-2-phenylethan-1-amine can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as an oil.
Application Notes and Protocols for the Synthesis of Amide Derivatives from 1-(Furan-2-yl)-2-phenylethan-1-amine
Abstract This comprehensive technical guide provides detailed methodologies for the synthesis of novel amide derivatives from the versatile building block, 1-(furan-2-yl)-2-phenylethan-1-amine. This document is tailored...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive technical guide provides detailed methodologies for the synthesis of novel amide derivatives from the versatile building block, 1-(furan-2-yl)-2-phenylethan-1-amine. This document is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the strategic selection of coupling agents, reaction optimization, and product purification. We present two robust, field-proven protocols utilizing common amide coupling reagents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The underlying principles of these synthetic strategies are elucidated, supported by mechanistic diagrams and a comparative analysis of their advantages. This guide aims to empower researchers to efficiently synthesize and characterize a diverse library of amide derivatives from this promising furan-containing scaffold.
Introduction: The Significance of 1-(Furan-2-yl)-2-phenylethan-1-amine and its Amide Derivatives
The 1-(furan-2-yl)-2-phenylethan-1-amine scaffold is a molecule of significant interest in medicinal chemistry. It combines a furan ring, a well-known bioisostere for various functional groups that can impart unique physicochemical properties, with a phenylethylamine backbone, a common motif in a vast array of biologically active compounds and natural products[1][2]. The primary amine functionality serves as a critical handle for chemical derivatization, most notably through the formation of amide bonds.
Amide bond formation is one of the most fundamental and frequently utilized reactions in the synthesis of pharmaceuticals, with over 25% of known drugs containing a carboxamide group[3]. Amides are prized for their metabolic stability, and their ability to participate in hydrogen bonding interactions, which is crucial for molecular recognition at biological targets. The synthesis of a diverse library of amide derivatives from 1-(furan-2-yl)-2-phenylethan-1-amine allows for the systematic exploration of the chemical space around this scaffold, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.
This guide provides a detailed exploration of the synthesis of these amide derivatives, focusing on practical, reliable, and efficient laboratory protocols.
Physicochemical Properties of 1-(Furan-2-yl)-2-phenylethan-1-amine
A foundational understanding of the starting material's properties is essential for successful synthesis.
The Chemistry of Amide Bond Formation: A Mechanistic Overview
The direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures and results in the elimination of water. These conditions are often incompatible with complex molecules. Therefore, the use of "coupling reagents" is standard practice to facilitate this transformation under mild conditions[5]. These reagents work by activating the carboxylic acid, converting the hydroxyl group into a better leaving group.
Carbodiimide-Mediated Coupling (EDC/HOBt)
Carbodiimides, such as EDC, are widely used for amide bond formation. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove. To mitigate this side reaction and improve reaction efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an activated HOBt-ester, which is less prone to side reactions and readily reacts with the amine to yield the desired amide.
Fig. 1: Mechanism of EDC/HOBt Mediated Amide Coupling.
Uronium/Aminium Salt-Based Coupling (HATU)
Uronium/aminium salts, such as HATU, are highly efficient coupling reagents that generate active esters from carboxylic acids. HATU is particularly effective due to the participation of the nitrogen atom in the triazole ring, which stabilizes the transition state. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid. The resulting carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt, which is then rapidly converted to the OAt-active ester. This active ester then reacts with the amine to form the amide bond.
Fig. 2: General Workflow for HATU-Mediated Amide Synthesis.
Experimental Protocols
The following protocols are generalized methods for the synthesis of amide derivatives from 1-(furan-2-yl)-2-phenylethan-1-amine and are based on widely accepted and robust amide coupling procedures. Researchers should optimize these conditions for each specific carboxylic acid substrate.
General Considerations
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly for HATU-mediated couplings.
Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and carbon dioxide.
Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: EDC/HOBt Mediated Amide Synthesis
This protocol is a reliable and cost-effective method for a wide range of substrates.
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
Add a solution of 1-(furan-2-yl)-2-phenylethan-1-amine (1.0-1.2 eq) in a small amount of anhydrous DMF to the reaction mixture.
Stir the reaction at room temperature for 1-6 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
Combine the organic layers and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel. A common byproduct is tetramethylurea, which can sometimes be challenging to remove completely by chromatography alone.
Purification and Characterization
Purification
The choice of purification method will depend on the physical properties of the synthesized amide.
Column Chromatography: This is the most common method for purifying amide products. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically effective.
Recrystallization: If the amide is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.
Aqueous Workup: The workup procedures described in the protocols are designed to remove the bulk of the reagents and byproducts. For amides with sufficient stability, a thorough aqueous workup is crucial for obtaining a clean crude product.
Characterization
The structure and purity of the synthesized amide derivatives should be confirmed by standard spectroscopic methods.
Technique
Expected Observations
¹H NMR
Appearance of a new amide N-H proton signal (typically a broad singlet or triplet, δ 5-9 ppm). Characteristic signals for the furan, phenyl, and acyl moieties.
¹³C NMR
Appearance of a new carbonyl carbon signal (δ ~165-175 ppm).
IR Spectroscopy
A strong C=O stretching vibration for the amide carbonyl (~1630-1680 cm⁻¹). An N-H stretching vibration for secondary amides (~3200-3400 cm⁻¹).
Mass Spectrometry (MS)
The molecular ion peak corresponding to the calculated mass of the amide product.
Comparative Analysis of Protocols
Feature
Protocol 1 (EDC/HOBt)
Protocol 2 (HATU)
Cost
More cost-effective.
More expensive.
Efficiency
Generally good yields.
Often higher yields, especially for difficult couplings.
Byproducts
Dicyclohexylurea (from DCC) can be difficult to remove if used. EDC-urea is water-soluble.
Tetramethylurea can be difficult to remove from polar products.
Racemization
Low risk, especially with HOBt.
Very low risk of racemization.
Substrate Scope
Broad, but may be less effective for sterically hindered substrates.
Excellent for a wide range of substrates, including sterically demanding ones.
Conclusion
The synthesis of amide derivatives from 1-(furan-2-yl)-2-phenylethan-1-amine is a straightforward and highly adaptable process that opens the door to a vast chemical space for drug discovery and materials science. The protocols detailed in this guide, utilizing either EDC/HOBt or HATU coupling reagents, provide robust and reliable methods for accessing these valuable compounds. Careful consideration of the substrate, desired scale, and cost will guide the researcher in selecting the most appropriate synthetic strategy. The successful synthesis, purification, and characterization of these novel amides will undoubtedly contribute to the advancement of medicinal chemistry and related fields.
References
PubChem. (n.d.). 2-Phenethylamine. National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
Carpino, L. A., & El-Faham, A. (1999). The di-tert-butyl-N, N-diethylphosphoramidite method of peptide synthesis. Tetrahedron, 55(22), 6813-6830.
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
Lazić, A. M., & Zloh, M. (2020). Amide bond formation: a cornerstone of modern organic synthesis. Molecules, 25(21), 5069.
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved March 12, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]
Ferreira, I. C., et al. (2018). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 11(1), 5.
Beilstein Journals. (2024, August 2). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Retrieved March 12, 2026, from [Link]
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved March 12, 2026, from [Link]
Beilstein Journals. (2024, August 2). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Retrieved March 12, 2026, from [Link]
Technical Support Center: Synthesis of 1-(Furan-2-yl)-2-phenylethan-1-amine
Welcome to the Technical Support Center for the synthesis of 1-(furan-2-yl)-2-phenylethan-1-amine. As a chiral 1-heteroaryl-2-arylethylamine scaffold, this compound presents unique synthetic challenges, primarily concern...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 1-(furan-2-yl)-2-phenylethan-1-amine. As a chiral 1-heteroaryl-2-arylethylamine scaffold, this compound presents unique synthetic challenges, primarily concerning stereocontrol and the chemical sensitivity of the furan heterocycle.
To achieve high yields and excellent enantiomeric excess (ee), the most robust and scalable approach relies on the condensation of furfural with Ellman’s chiral auxiliary (tert-butanesulfinamide), followed by the diastereoselective nucleophilic addition of benzylmagnesium chloride, and concluding with an anhydrous acidic deprotection.
Reaction Pathway & Logic Flow
Workflow for the stereoselective synthesis of 1-(furan-2-yl)-2-phenylethan-1-amine.
Part 1: Troubleshooting Guides & FAQs
Q1: I am observing low conversion during the condensation of furfural with (R)-tert-butanesulfinamide. How can I drive this to completion?Causality & Solution: Furfural is an electron-rich heteroaromatic aldehyde, making its carbonyl carbon less electrophilic than standard aliphatic aldehydes. Furthermore, water generated during the condensation shifts the equilibrium backwards. Relying on passive desiccants (like MgSO₄) is insufficient. You must use a strong Lewis acid that doubles as an irreversible water scavenger. Utilizing 2.0 equivalents of [1] activates the carbonyl toward nucleophilic attack while irreversibly consuming the generated water to form inert titanium dioxide complexes, driving the reaction to >95% conversion.
Q2: During the addition of benzylmagnesium chloride, my yield of the protected amine is poor, and I isolate significant amounts of bibenzyl. What is causing this?Causality & Solution: Benzyl Grignard reagents are notoriously prone to Wurtz-type homocoupling during both their preparation and subsequent reactions. This is driven by the stability of the intermediate benzyl radical, which readily dimerizes to form bibenzyl[2].
To mitigate this:
Titrate your Grignard: Never assume the molarity of a commercial or stored benzyl Grignard reagent. Titrate it immediately before use (e.g., using iodine/LiCl or salicylaldehyde phenylhydrazone).
Control the Addition Rate: Run the addition at -48 °C to -78 °C. Add the Grignard reagent dropwise down the cold wall of the flask to prevent localized concentration spikes that favor homocoupling over imine addition.
Q3: My diastereomeric ratio (dr) is lower than the expected >95:5. How does the solvent impact the stereochemical outcome?Causality & Solution: The addition of Grignard reagents to N-tert-butanesulfinyl imines proceeds via a rigid, six-membered Zimmerman-Traxler-like cyclic transition state. In this state, the magnesium atom coordinates to both the imine nitrogen and the sulfinyl oxygen[1]. Coordinating solvents like THF stabilize this highly ordered transition state, ensuring the nucleophile attacks exclusively from the less sterically hindered face. If you use non-coordinating solvents (like toluene) or introduce strongly coordinating additives (like TMEDA), you disrupt this chelation. This forces the reaction through an open transition state, resulting in collapsed stereocontrol. Stick to anhydrous THF.
Q4: When deprotecting the sulfinamide to yield the free 1-(furan-2-yl)-2-phenylethan-1-amine, the reaction mixture turns black and I lose my product. Why?Causality & Solution: The furan ring is highly sensitive to aqueous acidic conditions.[3] initiates a cascade leading to hydrolytic ring-opening. This generates acyclic 1,4-dicarbonyl degradation products that rapidly polymerize into a black tar[4]. To prevent this degradation, you must strictly avoid aqueous acids. Use[5] or methanolic HCl. This selectively cleaves the sulfinyl group without providing the water necessary for furan ring hydrolysis.
Part 2: Reaction Optimization Data
The following table summarizes the critical impact of solvent and temperature on the nucleophilic addition of Benzylmagnesium Chloride to the furfural-derived sulfinyl imine.
Solvent
Temperature (°C)
Equivalents of BnMgCl
Yield (%)
Diastereomeric Ratio (dr)
Causality / Observation
Toluene
-78
1.5
45
70:30
Lack of Mg-coordination disrupts cyclic transition state.
Optimal balance of reactivity and transition state rigidity.
THF
-78
2.0
94
98:2
Maximum dr, but requires extended reaction times (12h+).
Part 3: Standardized Experimental Protocols
Every protocol below is designed as a self-validating system , meaning specific analytical checkpoints are built into the workflow to ensure the integrity of the transformation before proceeding to the next step.
Step 1: Imine Condensation
Objective: Synthesis of (R,E)-N-(furan-2-ylmethylene)-2-methylpropane-2-sulfinamide.
Charge a flame-dried, argon-purged flask with (R)-tert-butanesulfinamide (1.0 equiv, 10 mmol) and anhydrous THF (25 mL).
Add furfural (1.05 equiv, 10.5 mmol) to the stirring solution.
Dropwise, add Ti(OEt)₄ (2.0 equiv, 20 mmol) at room temperature. Stir for 12 hours.
Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The imine product will appear as a new, UV-active spot with a higher
Rf
than the highly polar sulfinamide. Do not proceed to workup until the sulfinamide is fully consumed.
Quench by pouring the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Filter the resulting white suspension of titanium dioxide salts through a pad of Celite. Wash the filter cake thoroughly with EtOAc.
Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the pure imine.
Step 2: Nucleophilic Addition
Objective: Synthesis of (R)-N-((S)-1-(furan-2-yl)-2-phenylethyl)-2-methylpropane-2-sulfinamide.
Dissolve the imine from Step 1 (1.0 equiv, 5 mmol) in anhydrous THF (20 mL) under argon. Cool the solution to -48 °C (dry ice/acetonitrile bath).
Titrate a commercial solution of benzylmagnesium chloride in THF to determine exact molarity.
Add benzylmagnesium chloride (2.0 equiv, 10 mmol) dropwise down the side of the flask over 30 minutes to prevent localized heating. Stir at -48 °C for 4 hours.
Self-Validation Checkpoint: Quench a 0.1 mL aliquot in sat. NH₄Cl, extract with EtOAc, and analyze via ¹H-NMR. Confirm the disappearance of the imine CH=N proton (~8.5 ppm) and the appearance of the newly formed chiral center methine proton (~4.5 ppm).
Quench the bulk reaction with saturated aqueous NH₄Cl at -48 °C, then allow it to warm to room temperature. Extract with EtOAc, dry, and purify via flash chromatography to isolate the major diastereomer.
Step 3: Anhydrous Deprotection
Objective: Synthesis of (S)-1-(furan-2-yl)-2-phenylethan-1-amine hydrochloride.
Dissolve the protected amine (1.0 equiv, 3 mmol) in anhydrous MeOH (10 mL).
Add a solution of 4M HCl in 1,4-dioxane (3.0 equiv, 9 mmol) dropwise at 0 °C. Stir for 1 hour at room temperature.
Self-Validation Checkpoint: The cleavage of the sulfinyl group releases tert-butanesulfinyl chloride, which reacts with the solvent, while the newly formed free amine immediately forms a hydrochloride salt. The precipitation of the amine hydrochloride salt from the solvent mixture serves as a visual confirmation of successful deprotection without furan degradation.
Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether to remove organic impurities, yielding the pure amine hydrochloride salt as a white solid.
Part 4: References
Synthesis and Applications of tert-Butanesulfinamide
Source: Chemical Reviews (ACS Publications)
URL:[Link]
Technical Support Center: Optimizing Enantiomeric Excess of 1-(Furan-2-yl)-2-phenylethan-1-amine
Welcome to the technical support center for the chiral amine, 1-(furan-2-yl)-2-phenylethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chiral amine, 1-(furan-2-yl)-2-phenylethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the enantiomeric excess (ee) of this valuable compound. Chiral amines are critical building blocks in pharmaceuticals, and achieving high enantiopurity is often paramount for therapeutic efficacy and safety.[1][2]
This resource is structured to address common challenges encountered during the synthesis and resolution of 1-(furan-2-yl)-2-phenylethan-1-amine, providing both foundational knowledge and advanced strategies to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it critical for 1-(furan-2-yl)-2-phenylethan-1-amine?
Enantiomeric excess is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other.[1] It is expressed as a percentage, where a 0% ee signifies a racemic mixture (a 50:50 ratio of both enantiomers), and a 100% ee indicates a pure single enantiomer.[1] For pharmaceutical applications, the enantiomeric composition is crucial as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] One enantiomer may provide the desired therapeutic effect, while the other could be inactive or even harmful.
Q2: What are the primary methods for obtaining enantiomerically enriched 1-(furan-2-yl)-2-phenylethan-1-amine?
There are two main strategies for obtaining enantiomerically pure 1-(furan-2-yl)-2-phenylethan-1-amine:
Chiral Resolution: This involves separating a racemic mixture of the amine. Common methods include:
Classical Resolution via Diastereomeric Salt Formation: Reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.[3][4][5]
Enzymatic Kinetic Resolution: Utilizing an enzyme that selectively reacts with one enantiomer of the amine, allowing for the separation of the unreacted enantiomer from the modified one.[4][6]
Chiral Chromatography: Separating the enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).[4][7]
Asymmetric Synthesis: This involves synthesizing the desired enantiomer directly from a prochiral precursor. A prominent method is the asymmetric reduction of a corresponding imine.[8][9][10]
Q3: I'm experiencing low enantiomeric excess in my classical resolution. What are the most common causes?
Low enantiomeric excess during classical resolution can arise from several factors:
Suboptimal Resolving Agent: The choice of the chiral resolving agent is critical for efficient diastereomer formation and separation.[1]
Inappropriate Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts.[1][11]
Non-ideal Temperature: Temperature affects both the solubility of the diastereomers and the kinetics of crystallization.[1][11]
Incomplete Crystallization: Insufficient time or improper conditions for crystallization can result in a lower yield of the desired diastereomer.
Co-precipitation of the Undesired Diastereomer: If the solubilities of the two diastereomers are too similar in the chosen solvent, they may co-precipitate, leading to a low ee.
Racemization: The target amine or the resolving agent might racemize under the experimental conditions, especially at elevated temperatures or in the presence of acid or base.[1]
Troubleshooting Guide: Low Enantiomeric Excess
This section provides a structured approach to troubleshooting and optimizing the enantiomeric excess of your 1-(furan-2-yl)-2-phenylethan-1-amine.
Issue
Potential Causes
Recommended Solutions & Optimizations
Low ee in Classical Resolution
1. Inappropriate Chiral Resolving Agent: The interaction between the amine and the chiral acid is not optimal for forming easily separable diastereomeric salts. 2. Suboptimal Solvent: The solvent does not provide a significant solubility difference between the two diastereomeric salts.[1][11] 3. Incorrect Stoichiometry: The ratio of resolving agent to racemic amine is not ideal. 4. Temperature Effects: Crystallization temperature is too high, leading to increased solubility of the desired salt, or too low, causing co-precipitation.[1] 5. Racemization: The amine or resolving agent is unstable under the reaction conditions.[1]
1. Screen Resolving Agents: Test a variety of chiral acids such as tartaric acid derivatives (e.g., dibenzoyltartaric acid), mandelic acid, or camphorsulfonic acid.[5][12] 2. Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., alcohols like methanol or ethanol, acetone, ethyl acetate, or mixtures).[1] 3. Optimize Stoichiometry: Start with 0.5 equivalents of the resolving agent and adjust as needed.[12] 4. Temperature Optimization: Systematically vary the crystallization temperature. Lower temperatures often improve resolution.[1][13] 5. Check for Racemization: Analyze the enantiomeric purity of the starting materials and the mother liquor over time. If racemization is suspected, consider milder conditions.
Poor Performance in Enzymatic Resolution
1. Incorrect Enzyme Choice: The selected lipase or acylase may have low activity or selectivity for the amine. 2. Suboptimal Acyl Donor: The acylating agent may react non-enzymatically with the amine.[14] 3. Inappropriate Solvent: The organic solvent may denature the enzyme or hinder its activity. 4. Incorrect Temperature or pH: The reaction conditions are outside the optimal range for the enzyme.
1. Enzyme Screening: Test a panel of commercially available lipases (e.g., from Candida antarctica or Pseudomonas cepacia).[15] 2. Acyl Donor Selection: Use activated esters like vinyl acetate that are known to work well in enzymatic acylations.[15] 3. Solvent Selection: Screen non-polar organic solvents such as hexane, toluene, or tert-butyl methyl ether.[15] 4. Condition Optimization: Optimize the temperature and consider the use of a buffered aqueous phase to control pH if applicable.
Low ee in Asymmetric Imine Reduction
1. Ineffective Catalyst/Ligand: The chiral catalyst or ligand is not providing sufficient stereocontrol. 2. Suboptimal Reaction Conditions: Temperature, pressure (for hydrogenation), or solvent are not ideal.[13] 3. Impure Substrate/Reagents: Impurities in the starting imine or reagents can poison the catalyst.[13]
1. Catalyst/Ligand Screening: Evaluate different chiral catalysts, for example, those based on iridium, rhodium, or ruthenium with various chiral ligands.[2] Biocatalytic approaches using imine reductases (IREDs) are also a powerful alternative.[8][16] 2. Condition Optimization: Systematically vary the reaction temperature, hydrogen pressure, and solvent. Lower temperatures often lead to higher enantioselectivity.[13] 3. Purity Check: Ensure the high purity of the starting imine and all reagents.
Experimental Protocols
Detailed Protocol: Classical Resolution with (+)-Dibenzoyl-D-tartaric Acid
This protocol provides a general methodology for the chiral resolution of racemic 1-(furan-2-yl)-2-phenylethan-1-amine using a chiral acid.
1. Diastereomeric Salt Formation:
a. Dissolve racemic 1-(furan-2-yl)-2-phenylethan-1-amine (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol) with gentle heating until a clear solution is obtained.
b. In a separate flask, dissolve (+)-dibenzoyl-D-tartaric acid (0.5 to 1.0 equivalent) in the minimum amount of the same solvent, heating gently if necessary.
c. Add the chiral acid solution dropwise to the solution of the racemic amine with stirring.
d. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization. The formation of crystals may take several hours.
2. Isolation of the Diastereomeric Salt:
a. Collect the crystals by vacuum filtration.
b. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
c. Dry the crystals under vacuum to a constant weight.
3. Liberation of the Enantiomerically Enriched Amine:
a. Suspend the purified diastereomeric salt in water.
b. Add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) dropwise with stirring until the pH is basic (pH > 11) and the salt has dissolved.
c. Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
4. Analysis:
a. Determine the enantiomeric excess of the resolved amine using chiral HPLC or SFC.
Visualizations
Workflow for Chiral Resolution via Diastereomeric Salt Formation
Caption: Decision tree for developing a chiral resolution protocol.
References
BenchChem. (2025). Troubleshooting poor enantiomeric excess in chiral resolution.
RSC Publishing. (n.d.). Designing enzymatic resolution of amines.
ResearchGate. (n.d.). Enzymatic resolution of amines (1-4) catalyzed by different commercial lipases.
MDPI. (n.d.). Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme–Metal Cocatalysis.
PubMed. (1992). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents.
PMC. (2015, January 21). An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines.
ACS Publications. (2024, July 11). Application of Imine Reductase in Bioactive Chiral Amine Synthesis.
RSC Publishing. (n.d.). Recent advances in the asymmetric reduction of imines by recycled catalyst systems. Organic Chemistry Frontiers.
RSC Publishing. (2010, August 12). Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. Organic & Biomolecular Chemistry.
BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis.
BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of 1-(5-methylfuran-2-yl)propan-1-amine.
BenchChem. (2025). The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide.
Removing metal catalyst residues from 1-(furan-2-yl)-2-phenylethan-1-amine
Target API / Intermediate: 1-(furan-2-yl)-2-phenylethan-1-amine Prepared by: Senior Application Scientist, Process Chemistry & Purification Welcome to the Technical Support Center. Synthesizing 1-(furan-2-yl)-2-phenyleth...
Author: BenchChem Technical Support Team. Date: March 2026
Target API / Intermediate: 1-(furan-2-yl)-2-phenylethan-1-amine
Prepared by: Senior Application Scientist, Process Chemistry & Purification
Welcome to the Technical Support Center. Synthesizing 1-(furan-2-yl)-2-phenylethan-1-amine typically involves transition-metal catalysis (e.g., reductive amination, nitrile hydrogenation, or cross-coupling). A critical post-reaction hurdle is the removal of residual palladium (Pd) or ruthenium (Ru).
This specific molecule presents a dual chemical challenge: the primary amine acts as a strong, chelating L-type ligand for transition metals, while the furan ring is highly sensitive to the harsh acidic conditions conventionally used to break such metal-amine complexes. This guide provides field-proven, self-validating troubleshooting protocols to help you achieve regulatory compliance without sacrificing target yield.
FAQ 1: Why does standard aqueous workup fail to remove palladium from this specific compound?
Mechanistic Causality:
In standard active pharmaceutical ingredient (API) synthesis, metals are often removed by washing the organic phase with strong aqueous acids (e.g., 1M HCl). This protonates the amine, breaking the amine-metal coordination complex and driving the ionized metal into the aqueous waste stream.
However, the furan ring in 1-(furan-2-yl)-2-phenylethan-1-amine is acid-sensitive and prone to electrophilic ring-opening or polymerization at low pH. Because you cannot use strong acids without degrading your product, the primary amine remains unprotonated. Consequently, the metal forms a highly stable thermodynamic complex with the amine and remains tightly bound to the product in the organic phase ()[1].
FAQ 2: If I cannot use acid washes, what is the most effective way to remove the metal?
Mechanistic Causality:
You must employ a method that relies on a thermodynamic shift rather than pH adjustment. Solid-supported metal scavengers functionalized with sulfur or nitrogen donors (such as thiols, thioureas, or trimercaptotriazines) exhibit a binding affinity (
Kd
) for Pd and Ru that is orders of magnitude stronger than that of a primary aliphatic amine.
By introducing a scavenger like SiliaMetS® DMT (dimercaptotriazine) or QuadraPure™ TU (thiourea), the metal spontaneously migrates from the API to the solid support, which is then simply filtered away ()[2].
Thermodynamic shift driving palladium transfer from the primary amine to the metal scavenger.
FAQ 3: Which scavenger should I choose, and what are the regulatory limits I am aiming for?
For pharmaceutical applications, the International Council for Harmonisation (ICH) Q3D guidelines strictly regulate elemental impurities. Based on the functional groups present in 1-(furan-2-yl)-2-phenylethan-1-amine, we recommend scavengers that operate under neutral conditions to protect the furan ring ()[3].
Table 1: ICH Q3D Permitted Daily Exposures (PDE) and Concentration Limits (Oral)
Target Metal
PDE (μ g/day )
Target Concentration Limit (ppm)*
Palladium (Pd)
100
≤ 10 ppm
Ruthenium (Ru)
100
≤ 10 ppm
Platinum (Pt)
100
≤ 10 ppm
Nickel (Ni)
200
≤ 20 ppm
*Assuming a maximum daily dose of ≤ 10 g/day .
Table 2: Scavenger Selection Matrix for 1-(furan-2-yl)-2-phenylethan-1-amine
Scavenger Type
Solid Support
Target Metals
Compatibility with Furan/Amine
SiliaMetS® DMT
Silica
Pd, Ru, Pt
Excellent (Neutral, no acid required)
QuadraPure™ TU
Macroporous Polystyrene
Pd, Ru, Cu
Excellent (High affinity vs primary amine)
Activated Carbon
Carbon
Broad
Moderate (Risk of API adsorption/yield loss)
SCX (Tosic Acid)
Silica
Fe, Ni
Poor (Acidic resin will degrade furan ring)
FAQ 4: How do I implement a self-validating protocol for scavenger screening?
To ensure trustworthiness in your results, you must run a self-validating protocol . This means incorporating a mass-balance check and a negative control (no scavenger) to ensure that metal reduction is due to the scavenger's thermodynamic pull, and not merely precipitation or non-specific adsorption to the glassware.
Step-by-Step Metal Scavenging and Validation Methodology:
Baseline Quantification: Dissolve the crude 1-(furan-2-yl)-2-phenylethan-1-amine in a mid-polarity, non-coordinating solvent (e.g., Dichloromethane or Toluene). Take a 1.0 mL aliquot, evaporate to dryness, and analyze via ICP-MS to determine the baseline Pd/Ru concentration (ppm).
Control Setup: Set up two parallel reaction vessels.
Vessel A (Control): 10 mL of API solution + NO scavenger.
Vessel B (Test): 10 mL of API solution + 5 molar equivalents (relative to the measured metal mass) of SiliaMetS® DMT or QuadraPure™ TU.
Kinetic Incubation: Agitate both vessels gently at 25°C–40°C for 4 to 16 hours.
Critical Insight: Do not use magnetic stir bars with silica-based scavengers. Grinding destroys the silica particles, creating microscopic fines that bypass filtration and carry metals into your final product. Use an overhead stirrer or orbital shaker ()[4].
Filtration: Filter both solutions through a 0.45 μm PTFE membrane filter. Wash the retained scavenger cake with 2 x 2 mL of the reaction solvent to recover any entrained API.
Re-quantification & Mass Balance:
Analyze the filtrates from Vessel A and Vessel B via ICP-MS. Vessel A validates that the metal doesn't simply precipitate over time. Vessel B demonstrates the scavenger's true efficacy.
Evaporate the filtrate from Vessel B to dryness and weigh the API to confirm >95% mass recovery, validating that the scavenger did not non-specifically bind your target molecule.
Self-validating workflow for metal scavenger screening ensuring mass balance and control.
FAQ 5: My palladium levels are still above 10 ppm after scavenging. What went wrong?
Mechanistic Causality:
If the regulatory target is not met, the issue usually stems from one of three factors:
Solvent Polarity: Highly polar solvents (like methanol or water) can hydrogen-bond with the scavenger's functional groups or stabilize the API-metal complex, reducing the thermodynamic driving force for metal transfer ()[2]. Solution: Switch to a less coordinating solvent like DCM or Toluene.
Metal Speciation: Palladium exists in multiple oxidation states (e.g., Pd(0) nanoparticles vs. Pd(II) soluble complexes). Thiol and DMT scavengers are excellent for Pd(II) but poor for macroscopic Pd(0) ()[1]. Solution: If the solution is dark/black, Pd(0) nanoparticles are likely present. Pre-filter the solution through Celite or activated charcoal before applying the chemical scavenger.
Steric Hindrance: The metal may be trapped in a highly stable, sterically hindered complex with the primary amine. Solution: Increase the incubation temperature to 40°C–50°C to increase the kinetic rate of ligand exchange.
References
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Technical Support Center: Troubleshooting Furan Amine Hydrochloride Salts
Welcome to the Advanced Diagnostics and Formulation Support Center. This guide is designed for researchers and formulation scientists facing solubility and stability bottlenecks with hydrochloride (HCl) salts of furan am...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Diagnostics and Formulation Support Center. This guide is designed for researchers and formulation scientists facing solubility and stability bottlenecks with hydrochloride (HCl) salts of furan amines.
The Core Challenge: Furan Amines and the
pHmax
Paradox
Furan amines present a unique physicochemical paradox. The furan ring is an electron-rich, aromatic heterocycle that imparts significant lipophilicity to the molecule, drastically lowering the intrinsic solubility (
S0
) of the free base. To counteract this, drug developers synthesize the hydrochloride (HCl) salt of the basic amine to maximize aqueous solubility.
However, this creates a vulnerability governed by the
pHmax
equation[1]:
pHmax=pKa+log(Ssalt/S0)
Because
S0
is exceptionally low for furan amines, the
pHmax
(the critical pH at which the highly soluble salt and the poorly soluble free base coexist in equilibrium) is often depressed. If the microenvironmental pH of the formulation exceeds this
pHmax
, the highly soluble salt rapidly converts back into the insoluble free base—a process known as salt disproportionation [1].
Diagnostic workflow for identifying and resolving furan amine HCl salt solubility issues.
Diagnostic Knowledge Base (FAQs)
Q1: Why does my furan amine HCl salt show excellent solubility in pure water but precipitates in Simulated Gastric Fluid (SGF)?Root Cause: The Common Ion Effect.
Scientist's Insight: SGF contains high concentrations of chloride ions (
Cl−
) from hydrochloric acid. According to Le Chatelier’s principle, introducing a common ion into a saturated solution of an HCl salt shifts the equilibrium toward the solid state. The excess chloride ions suppress the ionization of the weak base, forcing the HCl salt to precipitate[2].
Actionable Fix: If gastric solubility is critical to bioavailability, abandon the HCl salt. Screen for alternative salt forms with non-common counterions in the GI tract, such as mesylate, citrate, or sulfate.
Q2: My formulated tablets are failing dissolution testing after 1 month on accelerated stability (40°C/75% RH). What is happening?Root Cause: Excipient-Induced Salt Disproportionation.
Scientist's Insight: During storage, residual moisture acts as a solvent, creating a microscopic aqueous layer (microenvironment) around the API particles. Basic excipients dissolve into this layer, elevating the microenvironmental pH above the
pHmax
of the furan amine[3]. This thermodynamic shift forces the HCl salt to disproportionate into the insoluble free base[1].
Q3: Which specific excipients are driving this disproportionation?Root Cause: Alkaline Lubricants and Fillers.
Scientist's Insight: Magnesium stearate is a notorious culprit. It is slightly alkaline and can elevate the microenvironmental pH well above the
pHmax
of weakly basic furan amines, catalyzing the precipitation of the free base[3].
Mechanism of excipient-induced salt disproportionation in solid dosage forms.
Excipient Selection & Microenvironmental Impact
To prevent disproportionation, formulation scientists must select excipients that maintain the microenvironmental pH below the API's
pHmax
.
Excipient
Functional Role
Microenvironmental pH Shift
Disproportionation Risk
Formulation Recommendation
Magnesium Stearate
Lubricant
Basic (Elevates pH)
High
Avoid. Substitute with Sodium Stearyl Fumarate.
Citric Acid
Acidifier / Stabilizer
Acidic (Lowers pH)
Low (Protective)
Highly recommended to lock micro-pH below
pHmax
.
Croscarmellose Sodium
Disintegrant
Neutral to Slightly Basic
Moderate
Use with caution; monitor local water activity.
Lactose Monohydrate
Filler
Neutral
Low
Safe, but monitor overall formulation hygroscopicity.
Self-Validating Experimental Protocols
To troubleshoot these issues in the lab, rely on self-validating experimental designs where the analytical outputs confirm the thermodynamic assumptions.
Protocol 1: Determination of
pHmax
and Phase-Solubility Profiling
Purpose: To identify the exact pH threshold where your furan amine HCl salt converts to the free base.
Buffer Preparation: Prepare a series of 50 mM phosphate/citrate buffers ranging from pH 1.0 to 8.0.
Excess Solid Addition: Add an excess amount of the furan amine HCl salt (e.g., 50 mg/mL) to 10 mL of each buffer in sealed glass vials.
Equilibration: Agitate the vials at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.
Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes. Decant the supernatant.
Dual-Analysis (The Self-Validating Step):
Supernatant: Analyze via HPLC to plot the pH-solubility curve.
Residual Solid: Analyze the wet pellet immediately via X-Ray Powder Diffraction (XRPD).
Causality Check: If the HPLC concentration drops at pH 4.0 and the XRPD pattern of the pellet at pH 4.0 matches the reference standard for the free base, you have definitively identified your
pHmax
. The system validates that the solubility drop is due to thermodynamic disproportionation, not kinetic precipitation[1].
Protocol 2: Mitigating Disproportionation via Acidic Microenvironmental Modifiers
Purpose: To formulate a stable solid dosage form by locking the microenvironmental pH.
Excipient Blending: Blend the furan amine HCl salt with a neutral filler (e.g., Microcrystalline Cellulose) and an acidic modifier (e.g., 5% w/w Citric Acid)[3].
Wet Granulation: Granulate the blend using a minimal amount of binder solution. The dissolved citric acid will coat the API particles, creating an acidic microenvironment.
Drying & Lubrication: Dry the granules to a moisture content of <2%. Lubricate with Sodium Stearyl Fumarate (avoiding Magnesium Stearate).
Stress Testing & Dissolution (The Self-Validating Step):
Compress into tablets and expose to 40°C/75% RH for 2 weeks.
Perform dissolution testing in a neutral medium (pH 6.8).
Causality Check: If the drug releases completely and rapidly in a neutral medium without precipitating, it proves the internal citric acid successfully locked the tablet's internal micro-pH below the
pHmax
, preventing disproportionation despite the external neutral environment[3].
References
[3] Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging | Molecular Pharmaceutics. ACS Publications. Available at:[Link]
[1] How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. Available at: [Link]
[2] Preformulation Studies: A Versatile Tool in Formulation Design. IntechOpen. Available at:[Link]
High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Patterns of Furan-Phenethylamine Analogs
As the landscape of novel psychoactive substances (NPS) evolves, furan-substituted phenethylamine analogs—such as 2C-B-FLY, 5-APDB, and 2C-B-Fly-NBOMe—present a complex analytical challenge[1]. Characterized by the incor...
Author: BenchChem Technical Support Team. Date: March 2026
As the landscape of novel psychoactive substances (NPS) evolves, furan-substituted phenethylamine analogs—such as 2C-B-FLY, 5-APDB, and 2C-B-Fly-NBOMe—present a complex analytical challenge[1]. Characterized by the incorporation of dihydrobenzofuran or tetrahydrobenzodifuran ring systems, these compounds require highly specific analytical techniques to differentiate them from their non-rigidified positional isomers.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS). By examining the causality behind their fragmentation mechanisms, we can establish robust, self-validating workflows for definitive structural elucidation.
Technological Comparison: GC-EI-MS vs. LC-HRMS/MS
The choice of ionization technique fundamentally dictates the diagnostic value of the resulting mass spectra.
GC-EI-MS (Hard Ionization at 70 eV):
Mechanism & Causality: Electron ionization imparts excess internal energy to the analyte, leading to extensive, reproducible fragmentation. For lower-mass furan-phenethylamines like 5-APDB, the radical cation undergoes rapid
α
-cleavage at the alkylamine side chain, yielding a highly abundant base peak (m/z 133)[2].
Limitations: For bulky, thermolabile derivatives like 2C-B-Fly-NBOMe, the molecular ion
(M+∙)
is often completely obliterated. The resulting spectrum is dominated by non-specific low-mass aromatic ions, making intact molecule confirmation nearly impossible without prior chemical derivatization[1].
LC-HRMS/MS (Soft Ionization via ESI-QTOF/Orbitrap):
Mechanism & Causality: Electrospray Ionization (ESI) gently protonates the molecule to form an intact
[M+H]+
precursor ion. Subsequent Collision-Induced Dissociation (CID) allows analysts to apply targeted kinetic energy to break specific bonds.
Performance: This is the superior technique for NBOMe and FLY analogs. High mass accuracy (< 5 ppm) enables precise mass defect filtering, while the preservation of the intact precursor allows analysts to observe the characteristic 1:1
79Br/81Br
isotopic signature critical for identifying brominated analogs like 2C-B-FLY[3].
Characteristic Fragmentation Patterns
To facilitate rapid comparative analysis, the quantitative fragmentation data for three distinct classes of furan-phenethylamines are summarized below.
Table 1: Comparative MS Fragmentation Data for Key Furan-Phenethylamines
Compound
Formula
Technique
Precursor/Molecular Ion (m/z)
Key Fragment Ions (m/z)
Diagnostic Neutral Losses
5-APDB
C11H15NO
GC-EI-MS
177 (
M+∙
, weak)
133 (Base), 160, 134
-44 Da (Loss of
CH3CHNH2
)
2C-B-FLY
C12H14BrNO2
LC-HRMS/MS
284.028 / 286.026
[M+H]+
267.001, 248.980, 236.980
-17 Da (
NH3
), -15 Da (
CH3
)
2C-B-Fly-NBOMe
C20H24BrNO3
LC-HRMS/MS
404.086 / 406.084
[M+H]+
121.065 (Base), 91.054, 284.028
-120 Da (Methoxybenzyl cleavage)
Data supported by in vitro metabolism studies and forensic test methods[1][2][4].
Mechanistic Fragmentation Pathway
Understanding the thermodynamic drivers behind CID fragmentation ensures accurate data interpretation. In NBOMe derivatives, the dominant cleavage occurs at the
C−N
bond adjacent to the benzyl group. The causality here is driven by charge localization: the cleavage yields a highly stable, resonance-stabilized methoxybenzyl cation (m/z 121.065)[1]. This ion subsequently expels formaldehyde (
CH2O
) to form a tropylium ion (m/z 91.054).
CID fragmentation pathway of 2C-B-Fly-NBOMe highlighting diagnostic product ions.
To ensure analytical trustworthiness, the following protocol acts as a self-validating system. By integrating stable isotope-labeled internal standards (SIL-IS), the method automatically corrects for matrix-induced ion suppression and retention time drift[3].
Aliquot 1.0 mL of the biological matrix (e.g., urine or plasma) into a clean centrifuge tube.
Validation Step: Spike the sample with 50 ng/mL of 2C-B-FLY-D4 internal standard[3]. Causality: The deuterium-labeled analog will co-elute perfectly with the target analyte, serving as an internal control for extraction recovery and ESI source fluctuations.
Dilute with 2.0 mL of 0.1 M phosphate buffer (pH 6.0) to ionize the basic amine groups.
Condition a Mixed-Mode Cation Exchange (MCX) SPE cartridge with 2 mL methanol, followed by 2 mL deionized water.
Load the buffered sample. Wash interferences away using 2 mL of 0.1 M acetic acid, followed by 2 mL of methanol.
Elute the target furan-phenethylamines using 2 mL of an organic basic mixture (
CH2Cl2
: Isopropanol :
NH4OH
at 78:20:2). Evaporate under nitrogen and reconstitute in 100 µL of mobile phase.
Step 2: Chromatographic Separation (UHPLC)
Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size).
Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.
Gradient: Ramp from 5% B to 95% B over 10 minutes. Causality: A gradual lipophilic gradient is strictly required to achieve baseline resolution between closely related positional isomers (e.g., 5-APDB vs. 6-APDB) before they enter the mass spectrometer[4].
Operate the QTOF or Orbitrap in positive ESI mode.
Set the Full Scan MS1 resolution to
≥
70,000 FWHM (m/z 100–1000) to ensure accurate mass determination (< 5 ppm error).
Trigger MS2 (CID) for the top 5 most abundant ions using a dynamic exclusion window of 10 seconds.
Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV). Causality: Stepped energy ensures the capture of both high-mass precursor survival (for isotopic confirmation) and low-mass diagnostic fragments (like the m/z 121 methoxybenzyl cation) in a single composite spectrum.
Conclusion
While GC-EI-MS remains a highly reproducible technique for low-mass furan-phenethylamines like 5-APDB, LC-HRMS/MS is unequivocally the superior alternative for complex, thermolabile derivatives such as 2C-B-Fly-NBOMe. By leveraging exact mass measurements, characteristic isotopic patterns, and predictable CID fragmentation pathways, laboratories can establish highly reliable, self-validating analytical methods for the definitive identification of these emerging compounds.
References
Title: 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards
Source: MDPI (Metabolites)
URL: [Link]
Title: Design and Synthesis of Labeled 2C-B-FLY and Bromo-DragonFLY for Internal Standards Used in Forensic/Clinical
Source: Cerilliant Corporation
URL: [Link]
Title: Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS
Source: PubMed / Journal of Chromatography B
URL: [Link]
Title: Method of Test for Synthetic Phenethylamines in Urine (2)
Source: Food and Drug Administration, Taiwan
URL: [Link]
A Researcher's Guide to IR Spectroscopy: Distinguishing Furan Rings and Primary Amines
For drug development professionals and researchers in the chemical sciences, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a rapid, rel...
Author: BenchChem Technical Support Team. Date: March 2026
For drug development professionals and researchers in the chemical sciences, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a rapid, reliable, and accessible first-pass technique for this purpose. This guide provides an in-depth comparison of the characteristic IR spectral signatures of two crucial moieties in medicinal chemistry: the furan ring and the primary amine. We will move beyond a simple list of wavenumbers to explore the causality behind these spectroscopic features and provide a robust experimental framework for their identification.
The Foundation: Why Molecules Vibrate
At its core, IR spectroscopy measures the vibrations of bonds within a molecule.[1][2] Covalent bonds are not rigid; they behave like springs that can stretch, bend, and rotate at specific frequencies.[1][3] When infrared radiation is passed through a sample, energy is absorbed if the frequency of the radiation matches the natural vibrational frequency of a specific bond.[1][2] This absorption results in a peak in the IR spectrum. The position, intensity, and shape of these peaks provide a unique "fingerprint" that allows for the identification of the functional groups present.[1]
Identifying the Primary Amine (R-NH₂) Signature
The primary amine is characterized by the presence of an -NH₂ group, which gives rise to several distinct and reliable peaks in the IR spectrum. The key to its identification lies in observing multiple characteristic vibrations.
N-H Stretching Vibrations
The most telling feature of a primary amine is the presence of two distinct bands in the 3500-3300 cm⁻¹ region.[4][5][6] These bands are typically weaker and sharper than the broad O-H stretch of an alcohol that appears in the same region.[4] The existence of two bands is a direct consequence of the two N-H bonds in the -NH₂ group, which can vibrate in two different modes:
Asymmetric Stretch: The two N-H bonds stretch out of phase with each other. This requires more energy and thus appears at a higher wavenumber (typically 3400-3500 cm⁻¹).[4][7]
Symmetric Stretch: The two N-H bonds stretch in phase. This requires less energy and appears at a lower wavenumber (typically 3300-3420 cm⁻¹).[4][7]
The presence of this doublet is a strong confirmation of a primary amine. Secondary amines (R₂NH), having only one N-H bond, show only a single peak in this region, while tertiary amines (R₃N) show none at all.[4][8]
N-H Bending (Scissoring) Vibration
Primary amines exhibit a medium to strong intensity absorption in the 1650-1580 cm⁻¹ range due to the in-plane "scissoring" motion of the H-N-H bond angle.[4][7] This band can sometimes be mistaken for a C=C double bond, but its broader shape and association with the N-H stretching peaks aid in its correct assignment.
C-N Stretching Vibrations
The stretching of the carbon-nitrogen bond provides another piece of the puzzle. The position of this peak is dependent on whether the amine is aliphatic or aromatic:
Aromatic Amines: A strong band appears in the 1335-1250 cm⁻¹ region.[3][4]
Aliphatic Amines: A medium or weak band is observed in the 1250-1020 cm⁻¹ range.[3][4]
N-H Wagging
For primary and secondary amines, a broad, strong band can often be observed in the 910-665 cm⁻¹ region, which is attributed to the out-of-plane N-H wagging vibration.[4]
Decoding the Furan Ring Spectrum
Furan is a five-membered aromatic heterocycle. Its cyclic and aromatic nature results in a series of characteristic absorptions that, when taken together, confirm its presence.
=C-H Stretching
Like other aromatic compounds, furan exhibits C-H stretching vibrations from the hydrogens attached to the sp²-hybridized ring carbons. These appear as sharp, medium-intensity peaks at wavenumbers above 3000 cm⁻¹ , typically in the 3160-3120 cm⁻¹ range. This is a key distinguishing feature from aliphatic C-H stretches, which occur below 3000 cm⁻¹.[9]
C=C and Ring Stretching Vibrations
The furan ring has conjugated double bonds, which give rise to stretching vibrations. These are typically observed as a series of bands of varying intensity in the 1600-1450 cm⁻¹ region. A particularly characteristic band, often referred to as a "ring breathing" vibration, is frequently seen.
C-O-C Stretching
The ether linkage within the furan ring produces strong and characteristic C-O-C stretching bands. These are crucial for identification and typically appear as two distinct absorptions:
Asymmetric C-O-C Stretch: A strong band around 1280-1180 cm⁻¹.[10]
Symmetric C-O-C Stretch: A strong band around 1070-1010 cm⁻¹.[10][11]
C-H Out-of-Plane Bending
In the fingerprint region, absorptions due to the out-of-plane bending of the ring C-H bonds can be found between 900-730 cm⁻¹. The exact position can give clues about the substitution pattern on the furan ring. For furan itself, a strong band is often seen near 740 cm⁻¹.
Comparative Data Summary
The following tables summarize the key IR absorption regions for unambiguous identification.
Table 1: Characteristic IR Peaks for Primary Amines
Vibration Mode
Wavenumber (cm⁻¹)
Intensity & Description
N-H Asymmetric Stretch
3400 - 3500
Medium, Sharp
N-H Symmetric Stretch
3300 - 3420
Medium, Sharp
N-H Bend (Scissoring)
1580 - 1650
Medium to Strong, Broad
C-N Stretch (Aromatic)
1250 - 1335
Strong
C-N Stretch (Aliphatic)
1020 - 1250
Weak to Medium
N-H Wag
665 - 910
Strong, Broad
Table 2: Characteristic IR Peaks for the Furan Ring
Vibration Mode
Wavenumber (cm⁻¹)
Intensity & Description
=C-H Stretch
3120 - 3160
Medium, Sharp
C=C Ring Stretch
1450 - 1600
Medium to Weak
Ring "Breathing"
~1380
Medium
Asymmetric C-O-C Stretch
1180 - 1280
Strong
Symmetric C-O-C Stretch
1010 - 1070
Strong
C-H Out-of-Plane Bend
730 - 900
Strong
Experimental Protocol: High-Quality Spectrum Acquisition via ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern, rapid sampling technique that requires minimal sample preparation.[12][13] This protocol ensures reproducible and high-quality data.
Crystal Preparation:
Action: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
Causality: Any residue from previous samples or cleaning solvents will absorb IR radiation and contaminate the spectrum of the current sample.
Background Collection:
Action: With the clean, empty ATR accessory in place, run a background scan.
Causality: This is a critical self-validating step. The background scan measures the ambient atmosphere (CO₂, H₂O), the instrument's optics, and the ATR crystal itself.[14] The instrument software then automatically subtracts this background from the sample scan, ensuring that the final spectrum contains only information from the sample.
Sample Application:
Action: Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
Causality: The IR beam only penetrates a few microns into the sample.[14] Complete contact between the sample and the crystal is essential for a strong, high-quality signal.
Apply Pressure:
Action: For solid samples, lower the pressure arm and apply consistent pressure to the sample.
Causality: Applying pressure ensures intimate contact between the solid sample and the crystal surface, eliminating air gaps that would weaken the signal and distort the spectrum.
Sample Spectrum Collection:
Action: Initiate the sample scan. Typically, 16 to 32 scans are co-added.
Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio, resulting in a cleaner, more easily interpretable spectrum.
Data Analysis:
Action: Process the resulting spectrum. This may include baseline correction and peak picking. Compare the obtained peak positions with the reference values in Tables 1 and 2.
Causality: Proper data processing allows for the accurate determination of peak wavenumbers, which is the basis for functional group identification.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for spectral interpretation.
Caption: Experimental workflow for acquiring an ATR-FTIR spectrum.
Caption: Decision-making flowchart for spectral interpretation.
By systematically evaluating these key regions and understanding the physical origins of the IR absorptions, researchers can confidently and accurately identify the presence of primary amine and furan functionalities, accelerating the process of drug discovery and development.
References
University of California, Davis. (n.d.). IR: amines. LibreTexts. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
Workman, J., Jr. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
National Center for Biotechnology Information. (2019, March 22). Furan. PubChem. Retrieved from [Link]
Cross, L. H., et al. (1950). Some characteristic infra-red absorption frequencies of furan compounds. I. ResearchGate. Retrieved from [Link]
Yan, S. B., et al. (2007). [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(10), 2021-2024. Retrieved from [Link]
Workman, J., Jr. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 116-125. Retrieved from [Link]
Singh, P., et al. (2018). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development. Retrieved from [Link]
van der Merwe, A. D., et al. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. Chemphyschem, 12(9), 1799-1808. Retrieved from [Link]
Zaleski, D. P., et al. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. The Journal of Physical Chemistry A, 127(9), 2059-2067. Retrieved from [Link]
Susi, H., & Ard, J. S. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. Retrieved from [Link]
Osu, W. O., et al. (2022). Computational IR spectrum of Furan. ResearchGate. Retrieved from [Link]
Crunch Chemistry. (2025, May 5). Interpreting an infrared spectrum. Retrieved from [Link]
Dr. Annasaheb G.D. Bendale Mahila Mahavidyalaya, Jalgaon. (2023). spectroscopic studies of some n-heterocyclic compounds. Retrieved from [Link]
van der Merwe, A. D., et al. (2012). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. ResearchGate. Retrieved from [Link]
Pickett, L. W. (1942). The Infra‐Red Spectrum of Furan. The Journal of Chemical Physics, 10, 660. Retrieved from [Link]
van der Merwe, A. D., et al. (2011). An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines. ResearchGate. Retrieved from [Link]
Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial. Retrieved from [Link]
MMRC. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]
The Amateur Chemist. (2026, January 14). Infrared Spectra of Some Simple Organic Compounds. Retrieved from [Link]
Talaq, M. A. (2012). Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. ResearchGate. Retrieved from [Link]
X-ray Crystallography and Chiral Resolution Data for 1-(Furan-2-yl)-2-phenylethan-1-amine Salts: A Comparative Guide
Executive Summary & Introduction 1-(Furan-2-yl)-2-phenylethan-1-amine is a highly valuable chiral building block in pharmaceutical synthesis and drug development. Its structural architecture—a flexible ethylamine backbon...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Introduction
1-(Furan-2-yl)-2-phenylethan-1-amine is a highly valuable chiral building block in pharmaceutical synthesis and drug development. Its structural architecture—a flexible ethylamine backbone flanked by an electron-rich furan ring and a phenyl ring—makes it an excellent candidate for studying supramolecular non-covalent interactions in the solid state.
Because enantiomers exhibit identical scalar physical properties, determining the absolute configuration of this amine relies on chiral resolution via diastereomeric salt formation, followed by Single-Crystal X-Ray Diffraction (SCXRD). This guide objectively compares the performance of various chiral resolving agents and crystallization methodologies, providing field-proven protocols to optimize the yield of diffraction-quality crystals.
Comparative Analysis of Resolving Agents
The success of chiral resolution and the subsequent SCXRD analysis depends heavily on the chosen chiral acid. The resolving agent dictates the supramolecular packing, primarily through charge-assisted hydrogen bonds,
π−π
stacking, and CH/
π
interactions[1]. For aryl-alkyl amines, the structural complementarity between the host and guest is critical for successful discrimination[2].
Table 1: Comparative Performance of Chiral Resolving Agents
Good : Forms robust sheets, but prone to solvent inclusion and pseudo-polymorphism.
(1S)-(+)-10-CSA
Low to Moderate
Weak H-bonds, steric bulk dominance
Fair : High solubility often requires careful anti-solvent screening; crystals can be fragile.
Mechanistic Insights into Crystal Packing
The supramolecular assembly of 1-(furan-2-yl)-2-phenylethan-1-amine salts is governed by precise thermodynamic forces[3]. The furan oxygen acts as a weak hydrogen bond acceptor, while the furan
π
-system engages in CH/
π
interactions with the aliphatic protons of the chiral acid. When using resolving agents like (R)-mandelic acid, the resulting diastereomeric salts exhibit significant differences in thermodynamic stability, driven by these supramolecular interactions[3]. Furthermore, the choice of crystallization solvent is not merely a medium but an active participant; solvent inclusion can induce "chirality switching," where the stereochemistry of the deposited salt reverses based entirely on the hydrogen-bonding network formed by the solvent[4].
Crystallization Methodologies for SCXRD
Obtaining a single crystal devoid of twinning or solvent depletion defects is the most challenging step in X-ray structure determination, particularly for fluorinated or heteroaromatic furan derivatives[5].
Table 2: Comparison of Crystallization Techniques
Methodology
Mechanism of Action
Advantages
Disadvantages
Ideal Application
Vapor Diffusion
Anti-solvent diffuses into the good solvent via the vapor phase.
High crystal quality; highly controlled supersaturation rate.
Prone to twinning, oxidation, and rapid solvent depletion.
Stable, moderately soluble salts.
Liquid Layering
Direct diffusion of anti-solvent at a liquid-liquid interface.
Excellent for screening multiple systems simultaneously[5].
Highly sensitive to physical vibrations and thermal gradients.
Rapid screening of crystallization conditions.
Experimental Protocols
As a standard for scientific integrity, the following methodologies are designed as self-validating systems.
Protocol 1: Diastereomeric Salt Formation
Dissolution : Dissolve 1.0 equivalent of racemic 1-(furan-2-yl)-2-phenylethan-1-amine in a minimal volume of hot ethanol.
Acid Addition : Slowly add 1.0 equivalent of the chosen chiral acid (e.g., (R)-mandelic acid) dissolved in hot ethanol.
Equilibration : Reflux the mixture for 30 minutes.
Causality: Heating ensures complete thermodynamic mixing and prevents the kinetic trapping of the more soluble diastereomer, ensuring the system operates under thermodynamic control.
Cooling : Cool the solution to room temperature at a controlled rate of 5 °C/hour.
Causality: A slow cooling rate minimizes local supersaturation spikes, favoring the nucleation of the thermodynamically stable, less soluble diastereomer[3].
Validation : Filter the bulk precipitate and analyze it via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). Compare the melting point and diffraction pattern against the racemic mixture to confirm phase purity before proceeding to single-crystal growth[2].
Inner Vessel Preparation : Dissolve 5–10 mg of the phase-pure diastereomeric salt in 0.5 mL of a good solvent (e.g., methanol) in a 2 mL glass vial[5].
Outer Vessel Preparation : Place 3 mL of a volatile anti-solvent (e.g., diethyl ether) into a larger 20 mL scintillation vial.
Assembly : Carefully place the unsealed 2 mL vial inside the 20 mL vial. Seal the 20 mL vial tightly with a PTFE-lined cap.
Causality: The lower vapor pressure of the good solvent draws the anti-solvent into the inner vial via the vapor phase. This gradually lowers the solubility of the salt, inducing nucleation with minimal lattice defects.
Incubation : Store the assembly in a vibration-free environment at a constant temperature (20 °C) for 3–7 days.
Validation : Inspect the resulting crystals under a polarized light microscope. Suitable crystals should exhibit uniform optical extinction when rotated, indicating a single crystalline domain without twinning.
Protocol 3: SCXRD Data Collection and Structure Solution
Harvesting : Submerge the selected crystal in a drop of Paratone-N oil.
Causality: The oil acts as a cryoprotectant and prevents the rapid loss of included solvent molecules, which would otherwise cause the crystal lattice to collapse.
Mounting : Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).
Causality: Cryocooling minimizes the thermal motion of the furan ring, which is highly prone to positional disorder at room temperature.
Data Collection : Collect diffraction data using Cu-K
α
radiation (
λ=1.54184
Å).
Causality: Copper radiation provides a significantly stronger anomalous dispersion signal for light atoms (C, N, O) compared to Mo-K
α
. This strong anomalous signal is absolutely critical for accurately determining the Flack parameter and unequivocally assigning the absolute configuration of the chiral amine.
Workflow Visualization
Workflow for chiral resolution and absolute configuration determination via SCXRD.
References
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary
Source: NIH (PMC)[Link]
Solvent-Induced Reversed Stereoselectivity in Reciprocal Resolutions of Mandelic Acid and erythro-2-Amino-1,2-diphenylethanol
Source: The Journal of Organic Chemistry - ACS Publications[Link]
Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent
Source: MDPI[Link]